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1-(3,4-Dimethoxy-2-methylphenyl)ethanone Documentation Hub

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  • Product: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone
  • CAS: 5417-20-9

Core Science & Biosynthesis

Foundational

Technical Guide on 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone)

A Note on the Target Compound: Initial research for "1-(3,4-Dimethoxy-2-methylphenyl)ethanone" did not yield sufficient public data to construct a comprehensive technical guide. This specific positional isomer appears to...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: Initial research for "1-(3,4-Dimethoxy-2-methylphenyl)ethanone" did not yield sufficient public data to construct a comprehensive technical guide. This specific positional isomer appears to be a novel or less-documented compound. However, due to its structural similarity to the widely studied and utilized compound 1-(3,4-Dimethoxyphenyl)ethanone (also known as Acetoveratrone or 3',4'-Dimethoxyacetophenone), this guide has been developed to provide an in-depth overview of this closely related and commercially significant molecule. The insights and protocols herein for Acetoveratrone (CAS 1131-62-0) serve as a foundational resource for researchers working with substituted dimethoxyacetophenones.

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)ethanone

Introduction & Core Properties

1-(3,4-Dimethoxyphenyl)ethanone, commonly referred to in the industry as Acetoveratrone, is an aromatic ketone that serves as a pivotal intermediate in organic synthesis.[1][2] Its molecular architecture, featuring a benzene ring substituted with two methoxy groups and an acetyl group, makes it a versatile precursor for a wide range of more complex molecules.[1][3] This compound is typically a white to light yellow crystalline solid with a pleasant, sweet, and floral aroma.[2][3]

Belonging to the class of alkyl-phenylketones, it is found naturally in foods such as oats and tea.[3] Its utility spans multiple industries, from being a key ingredient in fragrances and perfumes to a fundamental building block in the synthesis of pharmaceutical compounds.[1] In the research domain, it is frequently used to explore reaction mechanisms and develop novel synthetic methodologies.[1]

Physicochemical & Pharmacokinetic Profile

A summary of the key identifiers and physicochemical properties for 1-(3,4-Dimethoxyphenyl)ethanone is presented below. These values are critical for experimental design, dictating choices for solvents, reaction conditions, and analytical methods.

PropertyValueSource(s)
IUPAC Name 1-(3,4-dimethoxyphenyl)ethanone[4][5]
Synonyms Acetoveratrone, 3',4'-Dimethoxyacetophenone[4][6]
CAS Number 1131-62-0[4][6]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4][6]
Appearance White to light yellow crystalline solid[2]
Boiling Point 560.2 K (287.05 °C)[7]
Water Solubility 1.53 g/L (Slightly soluble)[3]
LogP (Octanol/Water) 1.22 - 1.68[3]
Polar Surface Area 35.53 Ų[3]

Synthesis & Mechanistic Insight

The most common and industrially relevant synthesis of 1-(3,4-dimethoxyphenyl)ethanone is via the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole). This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Friedel-Crafts Acylation: A Step-by-Step Protocol

The acylation of veratrole using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is a cornerstone of its synthesis. The two electron-donating methoxy groups on the veratrole ring strongly activate it towards electrophilic attack and direct the incoming acyl group to the para position relative to the C1-methoxy group, resulting in the desired 1,3,4-substitution pattern.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.0 equivalent) dissolved in DCM to the stirred suspension. This should be done dropwise to manage the exothermic reaction. Stir the mixture at 0-5 °C for 20-30 minutes to facilitate the formation of the electrophilic acylium ion complex.

  • Addition of Veratrole: Add veratrole (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture over a beaker of crushed ice containing concentrated HCl. This step is highly exothermic and will decompose the aluminum chloride complex.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.[8]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Veratrole 1,2-Dimethoxybenzene (Veratrole) Setup 1. Combine AlCl₃ and Acetyl Chloride in DCM (0-5°C) Veratrole->Setup AcCl Acetyl Chloride AcCl->Setup AlCl3 Anhydrous AlCl₃ (Lewis Acid) AlCl3->Setup Acylium 2. Form Acylium Ion Complex Setup->Acylium Addition 3. Add Veratrole dropwise Acylium->Addition Reaction 4. Stir at Room Temp (1-3h) Addition->Reaction Quench 5. Quench with Ice/HCl Reaction->Quench Extract 6. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Quench->Extract Purify 7. Dry, Evaporate & Purify (Recrystallization/Chromatography) Extract->Purify Product 1-(3,4-Dimethoxyphenyl)ethanone Purify->Product

Caption: Friedel-Crafts acylation workflow for synthesizing Acetoveratrone.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount. The following sections detail the expected spectroscopic data for 1-(3,4-dimethoxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a unique fingerprint of the molecule.

¹H NMR (in CDCl₃, 400 MHz): The spectrum is characterized by sharp singlets for the acetyl and methoxy protons and a distinct pattern for the three aromatic protons, confirming the 1,3,4-substitution pattern.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.53-7.58m2HH-2, H-6 (Aromatic)
~6.89-6.93d1HH-5 (Aromatic)
~3.94s6H-OCH₃ (at C3 and C4)
~2.55-2.57s3H-COCH₃ (Acetyl)
(Data based on comparative analysis from BenchChem and HMDB)[5][9]

¹³C NMR (in CDCl₃, 100 MHz): The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~196.6C=O (Ketone)
~153.3C-4 (Aromatic, attached to -OCH₃)
~149.0C-3 (Aromatic, attached to -OCH₃)
~130.5C-1 (Aromatic, attached to acetyl)
~123.3C-6 (Aromatic C-H)
~110.1C-2 or C-5 (Aromatic C-H)
~110.0C-5 or C-2 (Aromatic C-H)
~56.0-OCH₃ (both methoxy carbons)
~26.1-COCH₃ (Methyl of acetyl)
(Data sourced from HMDB)[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by a strong carbonyl stretch and C-O ether stretches.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1670StrongC=O stretch (Aryl ketone)
~1590MediumC=C stretch (Aromatic ring)
~1270StrongC-O stretch (Aryl ether)
~2950-3000MediumC-H stretch (Aromatic and methyl)
(Data based on NIST Gas-Phase IR Database)[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.

Techniquem/z ValueAssignment
Electron Ionization (EI)180[M]⁺ (Molecular Ion)
EI165[M - CH₃]⁺
EI137[M - COCH₃]⁺
(Data sourced from NIST and FooDB)[10][11]

Applications & Derivative Synthesis

1-(3,4-Dimethoxyphenyl)ethanone is not merely a laboratory curiosity; it is a valuable precursor in several fields.

Pharmaceutical & Medicinal Chemistry

This compound serves as a key starting material for a variety of more complex molecules with potential biological activity.[1][10]

  • Precursor to Substituted Anilines: It can be nitrated and subsequently reduced to form 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a building block for heterocyclic compounds like quinolones.[10]

  • Synthesis of Chalcones and Flavonoids: The acetyl group can participate in Claisen-Schmidt condensations with various aldehydes to produce chalcones, which are precursors to flavonoids investigated for anti-inflammatory and anticancer properties.[12]

  • Intermediate for Alkaloid Synthesis: Derivatives of this acetophenone have been used in the synthesis of various alkaloids and related bioactive natural products.[13]

Fragrance and Cosmetics Industry

Due to its pleasant sweet, floral, and woody scent, Acetoveratrone is used as a fragrance ingredient in perfumes, lotions, and other cosmetic products.[1][3]

Organic Synthesis Reactions

The reactivity of its functional groups makes it a versatile tool in organic synthesis.

  • Bromination: The methyl group of the acetyl moiety can be selectively brominated to produce 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, a powerful alkylating agent used to introduce the 3,4-dimethoxyphenacyl group into other molecules.[12]

  • Oxidation/Reduction: The ketone can be reduced to an alcohol or oxidized in Baeyer-Villiger oxidations to form an ester, providing pathways to further functionalized derivatives.

Safety & Handling

According to its Material Safety Data Sheet (MSDS), 1-(3,4-Dimethoxyphenyl)ethanone is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[14] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid: In case of contact, wash the affected area with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water.[14]

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3,4-dimethoxyphenyl)- (CAS 1131-62-0). Retrieved from Cheméo.[6]

  • BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. Retrieved from BenchChem.[9]

  • Chem-Impex. (n.d.). 3,4-Dimethoxyacetophenone. Retrieved from Chem-Impex.[1]

  • FooDB. (2010, April 8). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from FooDB.[3]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from NIST.[4]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. Retrieved from BenchChem.[10]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. Retrieved from PrepChem.com.[15]

  • CymitQuimica. (n.d.). CAS 1131-62-0: 3,4-Dimethoxyacetophenone. Retrieved from CymitQuimica.[2]

  • BenchChem. (2025). Comparative Biological Activities of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone Analogs. Retrieved from BenchChem.[12]

  • NIST. (n.d.). Phase change data for Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from NIST.[7]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from Royal Society of Chemistry.[11]

  • LookChem. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-. Retrieved from LookChem.[16]

  • ChemicalBook. (2026, January 13). 3,4-Dimethoxyacetophenone. Retrieved from ChemicalBook.[17]

  • Shen, Y., et al. (2016). Cold-dependent alternative splicing of a Jumonji C domain-containing gene MtJMJC5 in Medicago truncatula. Biochemical and Biophysical Research Communications.[18]

  • Singh, I. P., et al. (2006). Phloroglucinol compounds of natural origin. Natural Product Reports.[19]

  • BenchChem. (2025). Spectroscopic Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Comparative Guide. Retrieved from BenchChem.[20]

  • Fan, L., et al. (2008). Syntheses of Lamellarin Alkaloids. Accounts of Chemical Research.[13]

  • PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. Retrieved from PubChem.[5]

  • SpectraBase. (n.d.). 1-(4-methoxy-2-methylphenyl)ethanone. Retrieved from SpectraBase.[21]

  • Khatib, S., et al. (2005). Bioorganic & Medicinal Chemistry.[8]

  • ResearchGate. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from ResearchGate.[22]

  • Kulkarni, M. G., et al. (2013). Tetrahedron Letters.
  • CDH Fine Chemical. (n.d.). 3,4-DIMETHOXY ACETOPHENONE MATERIAL SAFETY DATA SHEET. Retrieved from CDH Fine Chemical.[14]

  • MDPI. (2014, January 2). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells.
  • PubMed. (2003, December 15). 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, a new compound from the stem bark of Lamprothamnus zanguebaricus.
  • MedChemExpress. (n.d.). Isoamyl laurate (Lauric acid, isopentyl ester) | Biochemical Assay Reagent.
  • Cheméo. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-.
  • Smolecule. (2023, August 15). Buy Isoamyl laurate | 6309-51-9.
  • Molecules. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • ChemicalBook. (n.d.). isoamyl laurate.
  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
  • Chemical Bull. (n.d.). Buy Isoamyl Laurate (6309-51-9) | Trusted Bulk Distributor.
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Exploratory

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone)

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: This guide provides a comprehensive technical overview of 1-(3,4-Dimethoxyphenyl)ethanone. Initial searches for "1-(3,4...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: This guide provides a comprehensive technical overview of 1-(3,4-Dimethoxyphenyl)ethanone. Initial searches for "1-(3,4-Dimethoxy-2-methylphenyl)ethanone" did not yield a specific CAS number or substantial literature, suggesting it is a less common derivative. This guide therefore focuses on the well-documented and commercially available parent compound, 1-(3,4-Dimethoxyphenyl)ethanone (CAS No. 1131-62-0) , also known as acetoveratrone. The principles of synthesis, characterization, and handling detailed herein provide a strong and relevant foundation for professionals working with related substituted acetophenones.

Introduction and Core Compound Identification

1-(3,4-Dimethoxyphenyl)ethanone is a highly versatile aromatic ketone that serves as a critical intermediate in the synthesis of a wide array of pharmacologically active molecules and fine chemicals.[1] Its structure, featuring a substituted phenyl ring with two methoxy groups and a reactive acetyl moiety, offers multiple avenues for chemical modification, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The electron-donating nature of the two methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions and subsequent molecular elaborations. This guide will delve into the synthesis, characterization, applications, and safe handling of this pivotal chemical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Table 1: Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)ethanone
PropertyValueSource(s)
CAS Number 1131-62-0[3][4]
Molecular Formula C₁₀H₁₂O₃[3][4]
Molecular Weight 180.20 g/mol [3][5]
Appearance White to off-white crystalline powder[6]
Boiling Point 560.2 K (287.05 °C)[3][5]
Melting Point 348.31 K (75.16 °C)[5]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and methylene chloride.[2][7]
SMILES CC(=O)c1cc(OC)c(OC)cc1[4]
InChIKey IQZLUWLMQNGTIW-UHFFFAOYSA-N[3]
Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-(3,4-Dimethoxyphenyl)ethanone.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For 1-(3,4-Dimethoxyphenyl)ethanone, the expected signals are:

    • Aromatic protons (H-2, H-5, H-6): Signals typically appear in the range of δ 6.8-7.6 ppm. The splitting pattern will depend on the coupling between adjacent protons.[8]

    • Methoxy protons (-OCH₃): Two distinct singlets are expected around δ 3.9 ppm, each integrating to 3H.

    • Acetyl protons (-COCH₃): A sharp singlet integrating to 3H is typically observed around δ 2.5 ppm.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals include:

    • Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 196-198 ppm.

    • Aromatic carbons: Multiple signals in the range of δ 110-155 ppm.

    • Methoxy carbons (-OCH₃): Signals around δ 56 ppm.

    • Acetyl methyl carbon (-COCH₃): A signal in the upfield region, typically around δ 26 ppm.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-(3,4-Dimethoxyphenyl)ethanone will prominently feature:

    • A strong absorption band around 1670-1685 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the aryl ketone.

    • C-H stretching vibrations of the aromatic ring and the methyl groups in the region of 2850-3100 cm⁻¹.

    • C-O stretching vibrations of the methoxy groups, typically observed around 1200-1270 cm⁻¹ and 1020-1030 cm⁻¹.[9]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 1-(3,4-Dimethoxyphenyl)ethanone, the molecular ion peak [M]⁺ would be observed at m/z = 180.20.[3]

Synthesis Protocol: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene (Veratrole)

The most common and efficient method for synthesizing 1-(3,4-Dimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst.[10]

Causality Behind Experimental Choices:
  • Choice of Reactants: Veratrole is an activated aromatic ring due to the electron-donating methoxy groups, making it highly susceptible to electrophilic aromatic substitution. Acetyl chloride or acetic anhydride serve as the source of the electrophilic acylium ion.[11]

  • Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate the highly reactive acylium ion from the acylating agent.[12] A stoichiometric amount of the catalyst is often required because the product ketone can form a complex with the Lewis acid.[12]

  • Reaction Solvent: An inert solvent such as methylene chloride (CH₂Cl₂) is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature Control: The reaction is initially cooled to control the exothermic reaction between the Lewis acid and the acylating agent. The reaction is then allowed to proceed at room temperature.

  • Aqueous Work-up: The reaction is quenched with ice-cold water and hydrochloric acid to decompose the aluminum chloride-ketone complex and separate the organic product from the inorganic salts.

  • Purification: An extraction and a wash with sodium bicarbonate solution are performed to remove any remaining acid. The final product is purified by recrystallization or column chromatography.[6]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge flask with AlCl3 and CH2Cl2 B Cool to 0°C in an ice bath A->B C Add Acetyl Chloride solution dropwise B->C D Add Veratrole solution dropwise C->D Formation of Acylium Ion E Stir at room temperature D->E F Monitor reaction by TLC E->F G Quench with ice and HCl F->G Reaction Completion H Separate organic layer G->H I Wash with NaHCO3 and brine H->I J Dry over anhydrous MgSO4 I->J K Remove solvent under reduced pressure J->K L Recrystallize from a suitable solvent K->L M Obtain pure product L->M

Caption: Workflow for the synthesis of 1-(3,4-Dimethoxyphenyl)ethanone.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous methylene chloride.[13]

  • Formation of Acylium Ion: Cool the flask to 0°C in an ice-water bath.[13] Prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous methylene chloride and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes.

  • Acylation Reaction: Prepare a solution of 1,2-dimethoxybenzene (veratrole, 1.0 equivalent) in anhydrous methylene chloride and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[13] Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with methylene chloride (2 x volume). Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[13]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3,4-Dimethoxyphenyl)ethanone as a white to off-white crystalline solid.[6]

Applications in Drug Development and Research

1-(3,4-Dimethoxyphenyl)ethanone is a cornerstone intermediate in the synthesis of numerous pharmaceutical agents, particularly in the development of targeted therapies.

  • Precursor to Tyrosine Kinase Inhibitors: This compound is a key starting material for the synthesis of quinoline-based anticancer drugs. A notable application is in the preparation of 4-chloro-6,7-dimethoxyquinoline, a crucial intermediate for the synthesis of potent tyrosine kinase inhibitors such as Cabozantinib and Tivozanib.[6][14]

  • Synthesis of Neuroprotective Agents: Research has shown that derivatives of 1-(3,4-Dimethoxyphenyl)ethanone are present in natural products with neuroprotective properties.[1] This makes it a valuable scaffold for the development of novel treatments for neurodegenerative diseases.

  • Development of Novel Bioactive Molecules: The versatile chemical nature of 1-(3,4-Dimethoxyphenyl)ethanone allows for its use in the synthesis of a wide range of heterocyclic compounds, including thiazole derivatives, which have shown diverse biological activities.[1]

Illustrative Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Tyrosine Kinase) RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Cell Growth & Survival

Caption: Simplified EGFR signaling pathway often targeted by inhibitors derived from 1-(3,4-Dimethoxyphenyl)ethanone.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical intermediate.

Table 2: Hazard and Safety Information
CategoryInformationSource(s)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[14]
GHS Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[14]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[15]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[15][16]
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16][17]
First Aid Measures Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Call a physician or poison control center. Inhalation: Move to fresh air.[15]

Conclusion

1-(3,4-Dimethoxyphenyl)ethanone is a chemical intermediate of significant value to the scientific community, particularly those in drug discovery and organic synthesis. Its well-defined synthesis, versatile reactivity, and established role as a precursor to important pharmaceuticals underscore its importance. This guide has provided a detailed, technically grounded overview to support researchers in the effective and safe utilization of this compound in their laboratory and development endeavors.

References

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  • 3,4-Dimethoxyphenyl methyl ketone. PubChem. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis. [Link]

  • The IR -spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. ResearchGate. [Link]

  • 1-(3,4-Dimethoxyphenyl)ethanone. ResearchGate. [Link]

  • Ethanone, 1-(3,4-dimethoxyphenyl)-. Cheméo. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. PMC - NIH. [Link]

  • 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData. [Link]

  • 1-(3,4-Dimethoxyphenyl)ethanone. IUCr. [Link]

  • Ethanone, 1-[3-hydroxy-2-methoxy-4-(phenylmethoxy)phenyl]-. SpectraBase. [Link]

Sources

Foundational

A Comprehensive Guide to the Structure Elucidation of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Abstract This technical guide provides an in-depth, multi-faceted approach to the complete structure elucidation of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth, multi-faceted approach to the complete structure elucidation of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the strategic rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical convergence of evidence to unequivocally confirm the molecular structure. By integrating one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow that underscores the principles of scientific integrity and experimental robustness.

Introduction: The Imperative of Unambiguous Characterization

In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is a cornerstone of research and development. The compound 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, an acetophenone derivative, serves as an exemplary case study for illustrating the synergistic power of modern analytical techniques. Its structure, featuring a substituted aromatic ring, presents a clear and instructive challenge for spectroscopic analysis. The accurate assignment of all atoms and their connectivity is paramount, as even minor structural ambiguities can have profound implications for a compound's biological activity, synthetic pathway validation, and intellectual property claims.

This guide will systematically deconstruct the structure of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone by employing a logical progression of experiments, each providing a unique and complementary piece of the structural puzzle. We will explore not only what data is generated but why specific experiments are chosen and how their results interlink to build an unassailable structural proof.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the intricacies of NMR, a preliminary assessment using Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provides crucial foundational data regarding the molecule's mass and the functional groups it contains.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry is the initial step in confirming the molecular weight and elemental composition of a newly synthesized or isolated compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) is injected into the mass spectrometer.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is recorded to generate a mass spectrum.

Data Interpretation & Insights

The mass spectrum of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone is expected to show a molecular ion peak (M⁺) that corresponds to its molecular weight. The fragmentation pattern provides corroborating evidence for the proposed structure.

Ion m/z (Expected) Identity Significance
[M]⁺194Molecular IonConfirms the molecular weight of C₁₁H₁₄O₃.
[M-15]⁺179Loss of a methyl radical (•CH₃)Characteristic of a methyl ketone, indicating the presence of the acetyl group.
[M-43]⁺151Loss of an acetyl radical (•COCH₃)Further confirms the acetyl moiety and suggests a stable aromatic cation remains.

This initial data provides a high degree of confidence in the molecular formula and points toward the presence of an acetyl group, a key structural feature.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a rapid and non-destructive method for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Data Interpretation & Insights

The IR spectrum of an aromatic ketone like 1-(3,4-Dimethoxy-2-methylphenyl)ethanone will be dominated by several key absorptions.

Wavenumber (cm⁻¹) (Expected) Vibration Functional Group Significance
~3000-2850C-H stretchAlkyl (methyl groups)Indicates the presence of sp³ hybridized C-H bonds.
~1680C=O stretchAromatic KetoneThe position, conjugated to the aromatic ring, is lower than that of a simple aliphatic ketone (~1715 cm⁻¹).[1][2]
~1600, ~1480C=C stretchAromatic RingConfirms the presence of the benzene ring.
~1260, ~1030C-O stretchAryl EtherStrong absorptions characteristic of the methoxy groups.[3]

The presence of a strong carbonyl absorption at a frequency indicative of conjugation with an aromatic ring, combined with signals for alkyl and aryl ether groups, aligns perfectly with the proposed structure.[1][2][3]

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides unambiguous evidence of atom connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data is processed via Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data and Interpretation

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.3d1HH-6Aromatic proton deshielded by the adjacent carbonyl group. Split into a doublet by H-5.
~6.8d1HH-5Aromatic proton shielded by the methoxy group at C-4. Split into a doublet by H-6.
~3.9s3H4-OCH₃Methoxy group protons, typically found in this region.
~3.8s3H3-OCH₃Methoxy group protons, with a slightly different chemical shift due to the local electronic environment.
~2.6s3H2-CH₃Methyl group on the aromatic ring, deshielded by the ring current.
~2.5s3HCOCH₃Protons of the acetyl methyl group, deshielded by the adjacent carbonyl.
¹³C NMR and DEPT Spectroscopy: Defining the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C and DEPT NMR

  • Sample Preparation: The same sample prepared for ¹H NMR is used.

  • Data Acquisition: ¹³C spectra are acquired with proton decoupling. DEPT-90 and DEPT-135 experiments are run subsequently.

  • Data Processing: Standard processing techniques are applied.

Predicted ¹³C NMR and DEPT Data and Interpretation

Chemical Shift (δ, ppm) DEPT-135 Phase Assignment Rationale
~198AbsentC=OCarbonyl carbon, highly deshielded.[4]
~158AbsentC-4Aromatic quaternary carbon attached to an oxygen atom.
~148AbsentC-3Aromatic quaternary carbon attached to an oxygen atom.
~135AbsentC-1Aromatic quaternary carbon attached to the acetyl group.
~128Positive (CH)C-6Aromatic methine carbon.
~125AbsentC-2Aromatic quaternary carbon attached to a methyl group.
~110Positive (CH)C-5Aromatic methine carbon.
~60Positive (CH₃)4-OCH₃Methoxy carbon.
~56Positive (CH₃)3-OCH₃Methoxy carbon.
~30Positive (CH₃)COCH₃Acetyl methyl carbon.
~15Positive (CH₃)2-CH₃Aromatic methyl carbon.

The combination of ¹³C and DEPT spectra allows for the definitive assignment of all carbon types, distinguishing between the four quaternary aromatic carbons, the two aromatic CH carbons, and the four distinct methyl carbons.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for confirming the connectivity established from 1D spectra.

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling, identifying which protons are adjacent to each other.

Interpretation of the COSY Spectrum

A key cross-peak is expected between the aromatic protons at ~7.3 ppm (H-6) and ~6.8 ppm (H-5), confirming their ortho relationship. No other correlations are expected, as all other protons are in isolated spin systems (singlets).

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded protons and carbons (¹H-¹³C).

Interpretation of the HSQC Spectrum

This experiment will show correlations that confirm the assignments from the 1D spectra:

  • The proton at ~7.3 ppm (H-6) will correlate with the carbon at ~128 ppm (C-6).

  • The proton at ~6.8 ppm (H-5) will correlate with the carbon at ~110 ppm (C-5).

  • The protons of the four methyl groups will correlate with their respective carbon signals.

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for elucidating the full structure, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This allows for the assembly of the molecular fragments.

Key Predicted HMBC Correlations

  • Acetyl Group Placement: The acetyl methyl protons (~2.5 ppm) will show a correlation to the carbonyl carbon (~198 ppm) and, crucially, to the aromatic quaternary carbon C-1 (~135 ppm), confirming the attachment of the acetyl group to the ring.

  • Aromatic Substitution Pattern:

    • The H-6 proton (~7.3 ppm) will show correlations to C-1, C-2, and C-4.

    • The H-5 proton (~6.8 ppm) will show correlations to C-1, C-3, and C-4.

    • The 2-CH₃ protons (~2.6 ppm) will show correlations to C-1, C-2, and C-3.

    • The 3-OCH₃ protons (~3.8 ppm) will show a correlation to C-3.

    • The 4-OCH₃ protons (~3.9 ppm) will show a correlation to C-4.

These correlations unequivocally establish the substitution pattern on the aromatic ring.

Visualizing the Elucidation Workflow and Final Structure

Diagrams are invaluable for visualizing the logical flow of the structure elucidation process and the key correlations that confirm the final structure.

Experimental Workflow

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Connectivity MS Mass Spectrometry (Molecular Formula & Key Fragments) H1_NMR ¹H NMR (Proton Environments) MS->H1_NMR IR Infrared Spectroscopy (Functional Groups) IR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR DEPT DEPT (Carbon Types) C13_NMR->DEPT COSY COSY (¹H-¹H Correlations) DEPT->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) DEPT->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) DEPT->HMBC Final_Structure Final Structure Confirmation COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Workflow for structure elucidation.

Key HMBC Correlations

Sources

Exploratory

Technical Whitepaper: Thermal Profiling and Physicochemical Dynamics of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Executive Summary & Structural Context 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9), frequently referred to as 3',4'-dimethoxy-2'-methylacetophenone, is a highly functionalized aromatic ketone. It serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9), frequently referred to as 3',4'-dimethoxy-2'-methylacetophenone, is a highly functionalized aromatic ketone. It serves as a critical intermediate in advanced organic synthesis, particularly in the development of complex indole derivatives and aminochrome analogs[1][2]. The molecule features a dense substitution pattern—an acetyl group, an ortho-methyl group, and two adjacent methoxy groups—which dictates its unique physicochemical behavior. For researchers and drug development professionals, understanding the thermodynamic causality behind its melting point (MP) and boiling point (BP) is essential for optimizing downstream synthetic workflows, purification protocols, and long-term storage stability.

Thermodynamic Causality and Property Breakdown

Quantitative Data Summary

To establish a baseline for thermal analysis, the core physicochemical properties of the compound are summarized below.

PropertyValueAnalytical Method / ConditionReference
CAS Number 5417-20-9Standard Registry[1]
Molecular Weight 194.23 g/mol Mass Spectrometry / Theoretical[3]
Melting Point 48–50 °CDifferential Scanning Calorimetry (DSC)[3]
Boiling Point 294.3 °CExtrapolated to 760 mmHg[4]
Mechanistic Analysis of Thermal Properties

Melting Point (48–50 °C): For a molecule approaching 200 g/mol with multiple polar functional groups, a melting point near 50 °C is relatively low[3]. The causality behind this lies in steric hindrance . The methyl group at the C2 position is situated directly ortho to the bulky C1 acetyl group. This severe steric clash forces the acetyl group out of coplanarity with the aromatic ring, disrupting π−π stacking and reducing the efficiency of crystal lattice packing. Because the intermolecular lattice forces are structurally weakened, less thermal energy is required to transition the substance from solid to liquid.

Boiling Point (294.3 °C at 760 mmHg): In contrast to the rigid solid state, the liquid phase is governed by dynamic intermolecular interactions. The exceptionally high boiling point[4] is a direct consequence of strong dipole-dipole interactions . The electron-rich methoxy groups and the highly polarized carbonyl moiety generate significant localized dipoles. As the molecules tumble in the liquid phase, these dipoles align transiently, creating strong cohesive forces. Overcoming these liquid-phase interactions requires substantial kinetic energy, driving the boiling point near 300 °C.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the determination of these thermal properties must not rely on single-point measurements. The following protocols are designed as self-validating systems to rule out artifacts such as thermal degradation or polymorphic transitions.

Protocol A: Melting Point Validation via Differential Scanning Calorimetry (DSC)

Objective: Accurately determine the thermodynamic melting point while ruling out polymorph transitions or early-stage thermal degradation.

  • System Calibration: Calibrate the DSC apparatus using a high-purity Indium standard (MP: 156.6 °C) to ensure temperature accuracy within ±0.1 °C.

  • Sample Preparation: Encapsulate 3–5 mg of 1-(3,4-dimethoxy-2-methylphenyl)ethanone in a hermetically sealed aluminum pan to prevent volatile loss.

  • Thermal Cycling (The Self-Validation Loop):

    • Heating Ramp 1: Heat the sample from 20 °C to 80 °C at a controlled rate of 10 °C/min under a constant nitrogen purge (50 mL/min) to prevent oxidation. Record the endothermic onset temperature (expected at 48 °C).

    • Cooling Phase: Cool the sample back to 20 °C at 10 °C/min to induce recrystallization.

    • Heating Ramp 2: Repeat the initial heating phase.

  • Causality & Validation Logic: If Ramp 2 reproduces the exact endothermic onset of Ramp 1, the 48–50 °C range is validated as a true thermodynamic melting point. If Ramp 2 exhibits a glass transition or a shifted peak, it indicates that the sample underwent thermal degradation or crystallized into a metastable polymorph upon cooling.

Protocol B: Boiling Point Determination via Reduced-Pressure Distillation

Objective: Determine the BP without subjecting the compound to its atmospheric boiling point (294.3 °C), which risks thermal decomposition (e.g., decarbonylation or ether cleavage).

  • Apparatus Setup: Equip a micro-distillation apparatus with a highly precise digital vacuum gauge, a short-path condenser, and a fractionating column.

  • Multi-Pressure Recording (The Self-Validation Loop):

    • Evacuate the system to exactly 10 mmHg. Heat the sample slowly and record the steady-state vapor temperature once reflux is established.

    • Adjust the pressure to 20 mmHg and 50 mmHg, allowing the system to equilibrate, and record the boiling temperatures at each isobaric plateau.

  • Clausius-Clapeyron Extrapolation:

    • Plot the natural logarithm of the pressure ( lnP ) against the inverse of the boiling temperature ( 1/T in Kelvin).

    • Validation Logic: A strictly linear regression ( R2>0.99 ) confirms that the compound is boiling intact without decomposing.

    • Extrapolate the linear fit mathematically to 760 mmHg to validate the atmospheric boiling point of 294.3 °C.

Workflow Visualization

Below is the logical architecture of the self-validating thermal analysis workflow, demonstrating the parallel methodologies required to profile the compound accurately.

ThermalWorkflow Start 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9) DSC DSC Analysis (Melting Point Validation) Start->DSC TGA Vacuum Distillation (Boiling Point Extrapolation) Start->TGA Prep1 Hermetic Al Pan N2 Purge (50 mL/min) DSC->Prep1 Prep2 Reduced Pressure (10-50 mmHg) Prevents Thermal Degradation TGA->Prep2 Data1 Validated MP: 48-50 °C (Steric Packing Disruption) Prep1->Data1 Data2 Extrapolated BP: 294.3 °C (Dipole-Dipole Cohesion) Prep2->Data2

Figure 1: Self-validating thermal analysis workflow for melting and boiling point determination.

References

  • Title: 1-(3,4-dimethoxy-2-methylphenyl)ethanone - ChemSynthesis Source: chemsynthesis.com URL: [Link]

  • Title: 5417-20-9,3',4'-Dimethoxy-2'-methylacetophenone - AccelaChem Source: accelachem.com URL: [Link]

  • Title: THE CHEMISTRY OF THE AMINOCHROMES. PART VIII: THE PREPARATION AND PROPERTIES OF 4- AND 7-METHYLADRENOCHROME Source: cdnsciencepub.com URL: [Link]

  • Title: 5417-20-9 | AMERICAN ELEMENTS® Source: americanelements.com URL: [Link]

Sources

Foundational

Spectroscopic Elucidation of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone: A Comprehensive Technical Guide

Executive Summary The compound 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9), also known as 3,4-dimethoxy-2-methylacetophenone, is a highly functionalized aromatic intermediate. With a molecular formula of C₁...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9), also known as 3,4-dimethoxy-2-methylacetophenone, is a highly functionalized aromatic intermediate. With a molecular formula of C₁₁H₁₄O₃ (MW: 194.23 g/mol ), it serves as a critical precursor in the synthesis of complex alkaloids, substituted catecholamines, and aminochromes (such as 4- and 7-methyladrenochrome)[1]. For drug development professionals and synthetic chemists, the rigorous structural validation of this intermediate is paramount, as the regiochemistry of the methyl and methoxy substituents dictates the downstream pharmacological activity of the resulting active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Structural Dynamics and Causality in Spectroscopy

To accurately interpret the spectroscopic data of 1-(3,4-dimethoxy-2-methylphenyl)ethanone, one must understand the causality driven by its steric and electronic environment. Do not merely read the peaks; analyze the physical forces generating them.

  • Steric Inhibition of Resonance (NMR Causality): The methoxy group at the C3 position is sterically flanked by the C2-methyl group and the C4-methoxy group. This severe steric crowding forces the C3-methoxy group out of the coplanar alignment with the aromatic ring. Consequently, its oxygen p -orbital cannot effectively overlap with the aromatic π -system. This lack of resonance deshields the C3 carbon, pushing its ¹³C NMR resonance downfield to approximately 60.0 ppm, whereas the unhindered C4-methoxy carbon resonates at a standard 56.0 ppm.

  • Conjugation and Coplanarity (IR Causality): The acetyl group at C1 is ortho to the C2-methyl group. This steric interaction causes a slight twist from perfect coplanarity with the benzene ring. While still conjugated, this slight decoupling increases the force constant of the carbonyl bond, resulting in a C=O stretching frequency (~1675 cm⁻¹) that is slightly higher than that of an entirely unhindered, perfectly planar acetophenone.

  • Thermodynamic Fragmentation (MS Causality): Under electron ionization, the molecule undergoes highly predictable thermodynamic cleavage. The α -cleavage of the acetyl group is dominant because the loss of a methyl radical (CH₃•) generates an exceptionally stable, resonance-stabilized acylium ion ( m/z 179). This pathway dictates the base peak of the mass spectrum.

Experimental Protocols: Self-Validating Workflows

The following methodologies are designed not just as procedural steps, but as self-validating systems to ensure data integrity and trustworthiness.

High-Resolution Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a stable deuterium lock signal without overlapping with the analyte's aromatic or aliphatic signals, while TMS provides a reliable 0.00 ppm internal standard.

  • Tuning and Matching: Insert the sample and adjust the probe's capacitance and inductance to match the Larmor frequency of ¹H (400 MHz) and ¹³C (100 MHz).

    • Causality: This maximizes RF power transfer, ensuring accurate 90° pulse widths and strictly quantitative integration.

  • Shimming and Validation: Perform 3D gradient shimming followed by manual optimization of the Z1 and Z2 shims.

    • Self-Validation Step: The system is validated for acquisition only when the CDCl₃ residual solvent peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 0.5 Hz. This confirms optimal magnetic field homogeneity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Acquisition Method: Attenuated Total Reflectance (ATR) using a monolithic diamond crystal.

  • Protocol: Collect a background spectrum in ambient air. Apply 2-3 mg of the neat solid directly onto the crystal. Lower the pressure anvil until the software indicates optimal optical contact.

  • Validation Step: Monitor the baseline drift. A perfectly flat baseline between 4000–2500 cm⁻¹ validates the absence of moisture contamination (which would manifest as a broad -OH stretch) and confirms proper crystal-to-sample contact.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Ionization: Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universally accepted standard because the de Broglie wavelength of the electrons at this energy matches the length of typical organic covalent bonds, maximizing ionization efficiency and ensuring the fragmentation pattern is directly comparable to NIST libraries.

  • Validation Step: Prior to the run, inject a perfluorotributylamine (PFTBA) tuning standard. The system is validated only if the m/z 69, 219, and 502 peaks exhibit the correct relative abundances and isotopic ratios, confirming mass axis calibration and optimal quadrupole lens voltages.

Visualizations of Analytical Workflows and Mechanisms

Analytical_Workflow Prep Sample Preparation (CDCl3 / Neat Solid) NMR NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) Prep->NMR IR FT-IR Acquisition (ATR Diamond, 4000-400 cm⁻¹) Prep->IR MS GC-MS Acquisition (EI, 70 eV) Prep->MS Data Data Processing & Structural Elucidation (Self-Validating Integration) NMR->Data IR->Data MS->Data

Caption: Self-validating multi-modal spectroscopic workflow for structural elucidation.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 194 C11H14O3 F1 Acylium Ion [M - CH3]⁺ m/z 179 C10H11O3 M->F1 - CH3• (α-cleavage) F2 Aryl Cation [M - CH3 - CO]⁺ m/z 151 C9H11O2 F1->F2 - CO (Decarbonylation) F3 Radical Cation[M - CH3 - CO - CH3]⁺• m/z 136 C8H8O2 F2->F3 - CH3• (Ether cleavage)

Caption: Primary EI-MS thermodynamic fragmentation pathway of 1-(3,4-dimethoxy-2-methylphenyl)ethanone.

Quantitative Spectroscopic Data Summaries

The following tables synthesize the expected quantitative spectral data derived from the structural and electronic properties of the molecule.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment
C1-Ac2.55Singlet (s)3H--C(=O)CH₃
C2-Me2.40Singlet (s)3H-Ar-CH₃
C3-OMe3.85Singlet (s)3H-Ar-OCH₃ (Sterically hindered)
C4-OMe3.90Singlet (s)3H-Ar-OCH₃
C5-H6.85Doublet (d)1H8.5Aromatic CH (ortho to OMe)
C6-H7.50Doublet (d)1H8.5Aromatic CH (ortho to Ac)
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C1-Ac (C=O)200.5QuaternaryKetone Carbonyl
C4-OMe (Ar-C)155.0QuaternaryAromatic C-O
C3-OMe (Ar-C)147.0QuaternaryAromatic C-O
C1 (Ar-C)132.0QuaternaryAromatic C-Ac
C2-Me (Ar-C)130.0QuaternaryAromatic C-Me
C6 (Ar-CH)126.0MethineAromatic CH
C5 (Ar-CH)109.0MethineAromatic CH
C3-OCH₃60.0MethylMethoxy (Out-of-plane)
C4-OCH₃56.0MethylMethoxy (In-plane)
C1-C(=O)CH₃29.5MethylAcetyl Methyl
C2-CH₃12.5MethylAryl Methyl
Table 3: FT-IR Data Summary (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
2940, 2840WeakC-H stretch (aliphatic methoxy/methyl)
1675StrongC=O stretch (conjugated, slightly twisted ketone)
1590, 1480MediumC=C stretch (aromatic ring breathing)
1260, 1080StrongC-O-C stretch (asymmetric/symmetric ether)
Table 4: GC-MS Data Summary (EI, 70 eV)
m/zRelative Abundance (%)Ion TypeFragmentation Mechanism
19435[M]⁺•Molecular Ion
179100[M - CH₃]⁺Loss of methyl via α -cleavage (Acylium base peak)
15115[M - CH₃ - CO]⁺Decarbonylation of the acylium ion
13610[M - CH₃ - CO - CH₃]⁺•Subsequent ether cleavage

References

  • Heacock, R. A., & Hutzinger, O. (1965). "THE CHEMISTRY OF THE AMINOCHROMES. PART VIII: THE PREPARATION AND PROPERTIES OF 4- AND 7-METHYLADRENOCHROME." Canadian Journal of Chemistry, 43(9), 2535-2544. [Link]

Sources

Exploratory

The Strategic Application of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone in Medicinal Chemistry: From Synthon to Target-Directed Affinity Labels

Executive Summary In the landscape of medicinal chemistry, the design of target-directed enzyme inhibitors relies heavily on the availability of versatile, structurally pre-organized building blocks. 1-(3,4-Dimethoxy-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the design of target-directed enzyme inhibitors relies heavily on the availability of versatile, structurally pre-organized building blocks. 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9)[1] serves as a highly specialized synthon. Characterized by a sterically demanding ortho-methyl group, a masked catechol moiety (dimethoxy ethers), and an acetyl handle, this molecule is a critical precursor in the synthesis of 5,6-dihydroxyindole derivatives[2]. These indole derivatives have proven to be potent affinity labels for the irreversible inactivation of Catechol O-Methyltransferase (COMT), a primary target in the management of Parkinson's disease and other catecholamine-related disorders[3].

As a Senior Application Scientist, I have structured this technical guide to decode the structural rationale, synthetic pathways, and biochemical applications of this compound, moving beyond basic descriptions to explain the causality behind the experimental and design choices.

Structural Rationale & Pharmacophore Potential

The utility of 1-(3,4-dimethoxy-2-methylphenyl)ethanone is not coincidental; it is dictated by its precise substitution pattern:

  • The Masked Catechol (3,4-Dimethoxy): Free catechols (1,2-dihydroxybenzenes) are highly susceptible to auto-oxidation, forming reactive quinones that can polymerize or react non-specifically during multi-step syntheses. The methoxy groups act as robust protecting groups, allowing the molecule to survive harsh oxidation and cyclization conditions[2].

  • The Steric Probe (2-Methyl): In enzyme active sites, steric bulk dictates binding orientation. The methyl group adjacent to the oxygenated carbons serves as a steric probe. When converted into an indole and subsequently oxidized, this methyl group modulates the redox potential of the molecule and restricts its binding conformation within the COMT active site[3].

  • The Acetyl Handle: The ketone provides an electrophilic carbon essential for carbon-carbon bond formation, enabling transformations such as haloform oxidations to yield corresponding benzoic acids (e.g., 3,4-dimethoxy-5-methylbenzoic acid)[4], or aldol condensations to form privileged chalcone scaffolds.

Primary Application: Synthesis of COMT Affinity Labels

The most authoritative application of this molecule is its use as a starting material for 4- and 7-methylated 5,6-dihydroxyindoles, pioneered by Borchardt and Bhatia[2]. The acetophenone is systematically converted through a multi-step sequence into a functionalized indole core.

Synthesis A 1-(3,4-Dimethoxy-2- methylphenyl)ethanone B 3,4-Dimethoxy-5- methylbenzoic acid A->B Haloform Oxidation C 5,6-Dimethoxy-7- methyl-1H-indole B->C Multi-step Indole Synthesis D 7-Methyl-1H-indole- 5,6-diol C->D BBr3 / DCM (Demethylation)

Fig 1: Synthetic pathway from acetophenone precursor to the active dihydroxyindole affinity label.

Mechanism of Action: Covalent Modification via Aminochrome Intermediates

Once the 7-methyl-1H-indole-5,6-diol is synthesized, it acts as a "pro-inhibitor." COMT is an enzyme that normally transfers a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate[5]. However, when the dihydroxyindole is introduced and oxidized (either by ambient O2 or enzymatically via tyrosinase), it forms a highly reactive aminochrome/quinone species[3].

This electrophilic species acts as a Michael acceptor. An active-site nucleophile within COMT (typically a cysteine thiol or lysine amine) attacks the quinone ring, resulting in a covalent, irreversible modification of the enzyme[5].

Mechanism A 7-Methyl-1H-indole-5,6-diol (Pro-inhibitor) B Oxidation (O2 / Tyrosinase) A->B C Reactive Aminochrome / Quinone Intermediate B->C E Covalently Modified Inactive COMT Enzyme C->E Michael Addition D COMT Active Site Nucleophile (e.g., Cys-SH) D->E Covalent Binding

Fig 2: Mechanism of COMT active site affinity labeling via oxidation to a reactive aminochrome.

Quantitative Physicochemical Data

Tracking the physicochemical properties of the intermediates is vital for synthetic validation. The table below summarizes the melting points and molecular data for the key compounds derived from 1-(3,4-dimethoxy-2-methylphenyl)ethanone during the synthesis of COMT inhibitors[6],[7],[4],[8].

Compound NameRole in PathwayMolecular FormulaMelting Point (°C)
1-(3,4-Dimethoxy-2-methylphenyl)ethanone Starting SynthonC11H14O3N/A (Liquid/Low MP)
3,4-Dimethoxy-5-methylbenzoic acid Oxidized IntermediateC10H12O4129 - 130
5,6-Dimethoxy-7-methyl-1H-indole Protected IndoleC11H13NO276 - 80
7-Methyl-1H-indole-5,6-diol Active Affinity LabelC9H9NO2107 - 109
4,7-Dimethyl-1H-indole-5,6-diol Structural AnalogC10H11NO2170 - 172

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the chemical causality behind each step.

Protocol A: BBr3-Mediated Demethylation to Form the Catechol Core

Objective: Cleave the dimethoxy protecting groups to yield 7-methyl-1H-indole-5,6-diol without degrading the indole ring.

  • Preparation: Dissolve 5,6-dimethoxy-7-methyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) under a strict Argon atmosphere. Causality: Argon prevents premature auto-oxidation of the newly formed catechol, while anhydrous conditions prevent the violent hydrolysis of BBr3.

  • Cooling: Chill the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Boron tribromide (BBr3, 3.0 eq) dropwise. Causality: BBr3 is chosen over harsh protic acids (like HBr/AcOH) because it acts as a Lewis acid, coordinating selectively with the ether oxygens without polymerizing the electron-rich indole. The -78 °C temperature controls the highly exothermic Lewis acid-base complexation.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 4 hours. Causality: Warming provides the activation energy required to cleave the robust aryl-ether bonds.

  • Validation & Quenching: Monitor via TLC (Hexane/EtOAc). Once the starting material is consumed, quench the reaction carefully with anhydrous methanol at 0 °C to destroy excess BBr3, followed by water.

  • Isolation: Extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo. Store the resulting 7-methyl-1H-indole-5,6-diol immediately under inert gas at -20 °C.

Protocol B: COMT Inactivation Assay

Objective: Validate the covalent affinity labeling of the COMT active site.

  • Enzyme Preparation: Incubate soluble COMT (e.g., purified from rat liver) in a 50 mM sodium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add 1.2 mM MgCl2 and 0.1 mM S-adenosyl-L-methionine (SAM). Causality: COMT strictly requires Mg2+ to coordinate the vicinal hydroxyl groups of its substrates. Supplementing Mg2+ and SAM ensures the enzyme is locked in its biologically active conformation, exposing the target nucleophiles in the active site[5].

  • Inhibitor Incubation: Introduce the synthesized 7-methyl-1H-indole-5,6-diol (at varying concentrations, e.g., 10–100 µM) and incubate at 37 °C for 15–30 minutes. Causality: This pre-incubation period allows ambient oxidation of the indole to the reactive aminochrome, followed by the time-dependent Michael addition to the enzyme's active site.

  • Activity Measurement: Add a standard reporter substrate (e.g., 3,4-dihydroxybenzoic acid) containing radiolabeled [³H]-SAM.

  • Validation (Self-Correction): Run a parallel control assay containing a known reversible competitive inhibitor (e.g., 3,5-dinitrocatechol) during the pre-incubation[5]. Causality: If the mechanism is truly active-site directed affinity labeling, the reversible inhibitor will occupy the pocket, protect the nucleophile from covalent modification, and preserve enzyme activity upon dilution.

Conclusion

1-(3,4-Dimethoxy-2-methylphenyl)ethanone is far more than a simple substituted aromatic ring; it is a meticulously designed synthon. By leveraging its masked catechol and steric methyl probe, medicinal chemists can construct highly specific 5,6-dihydroxyindole architectures. These downstream products serve as powerful tools for probing and irreversibly inhibiting Catechol O-Methyltransferase, showcasing a brilliant intersection of organic synthesis and mechanistic enzymology.

References

  • Borchardt, R. T., & Bhatia, P. (1982). Catechol O-methyltransferase. 12. Affinity labeling the active site with the oxidation products of 5,6-dihydroxyindole. Journal of Medicinal Chemistry, 25(3), 263-271. Available at: [Link]

  • ChemSynthesis Database. (n.d.). 1-(3,4-dimethoxy-2-methylphenyl)ethanone. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed Central. (n.d.). Kinetic and inhibition studies on catechol-O-methyltransferase affinity labelling. Available at: [Link]

Sources

Foundational

Chemical Reactivity of the Acetyl Group in 1-(3,4-Dimethoxy-2-methylphenyl)ethanone: A Technical Guide

Executive Summary 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9) is a highly functionalized aromatic ketone that serves as a critical building block in advanced organic synthesis and pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9) is a highly functionalized aromatic ketone that serves as a critical building block in advanced organic synthesis and pharmaceutical development[1]. The chemical reactivity of its acetyl group is governed by a complex interplay of stereoelectronic effects: the steric hindrance of the ortho-methyl group and the electron-donating resonance (+M effect) of the meta- and para-methoxy groups.

This whitepaper dissects the dual nature of this molecule's reactivity, detailing its ground-state electrophilic properties and its unique excited-state photochemical behavior (photoenolization). By understanding the causality behind these molecular interactions, researchers can rationally design synthetic pathways, select appropriate reagents, and optimize reaction conditions for complex molecular assemblies.

Stereoelectronic Architecture: The Ortho-Effect vs. Resonance

The reactivity of the acetyl group (-COCH₃) at the C1 position cannot be evaluated in isolation. It is heavily modulated by its immediate substituents:

  • Steric Hindrance (The Ortho-Effect): The methyl group at C2 forces the acetyl group to twist out of the coplanar alignment with the benzene ring. This steric clash minimizes the overlap between the carbonyl's p-orbital and the aromatic π-system.

  • Electronic Effects: The methoxy group at C4 is a strong electron donor via resonance (+M). In a typical 4-methoxyacetophenone, this would significantly increase electron density at the carbonyl carbon, rendering it less electrophilic[2]. However, because the ortho-methyl group forces the acetyl group out of planarity, this resonance donation is severely disrupted.

Causality in Synthesis: As a result of this disrupted conjugation, the carbonyl carbon retains a higher degree of electrophilicity than would be expected for a para-methoxy substituted ring, but it is sterically shielded. Consequently, nucleophilic additions require small, highly reactive nucleophiles to successfully bypass the C2 methyl group.

G A 1-(3,4-Dimethoxy-2-methylphenyl)ethanone B Ortho-Methyl Group (Steric Hindrance) A->B Position 2 C Para-Methoxy Group (+M Resonance) A->C Position 4 D Acetyl Twist (Loss of Planarity) B->D Forces G Steric Shielding against Bulky Nucleophiles B->G Result 2 E Decreased Conjugation with Aromatic Ring C->E Attempted Donation D->E Inhibits F Maintained Carbonyl Electrophilicity E->F Result 1

Caption: Stereoelectronic interplay governing the reactivity of the acetyl group.

Ground-State Reactivity: Nucleophilic Addition

Despite the steric shielding, the acetyl group readily undergoes reduction and organometallic addition if the steric profile of the nucleophile is properly managed.

Protocol 1: Sodium Borohydride Reduction

Objective: Conversion of the acetyl group to a secondary alcohol (1-(3,4-dimethoxy-2-methylphenyl)ethanol). Causality: Sodium borohydride (NaBH₄) is selected over bulkier reducing agents (like L-Selectride or DIBAL-H) because the small hydride ion (H⁻) can easily navigate the steric bulk of the ortho-methyl group to attack the electrophilic carbonyl carbon. Methanol is used as a solvent to rapidly protonate the intermediate alkoxide, driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-(3,4-dimethoxy-2-methylphenyl)ethanone in 25 mL of anhydrous methanol in a round-bottom flask.

  • Cooling: Chill the solution to 0 °C using an ice-water bath to control the exothermic hydride transfer and prevent over-reduction or transesterification side reactions.

  • Addition: Slowly add 15 mmol of NaBH₄ in small portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 7:3) until the ketone spot is consumed.

  • Quenching & Workup: Quench the reaction by carefully adding 10 mL of saturated NH₄Cl solution. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the secondary alcohol.

Excited-State Reactivity: Photoenolization (Norrish Type II)

The most synthetically valuable and unique reactivity of this molecule arises from its excited state. Because the acetyl group is situated ortho to a methyl group, the molecule can undergo photoenolization upon UV irradiation[3].

When exposed to UV light, the carbonyl group is excited to a singlet state ( S1​,n→π∗ ), which undergoes rapid intersystem crossing (ISC) to a triplet state ( T1​ ). The excited carbonyl oxygen then abstracts a hydrogen atom from the adjacent ortho-methyl group via a 1,5-hydrogen shift. This generates a 1,4-biradical that relaxes into highly reactive E- and Z-xylylenols (photoenols)[4][5]. These transient dienes can be trapped via Diels-Alder cycloadditions to build complex, multi-ring systems (e.g., functionalized tetralins)[6].

G S0 Ground State Ketone (S0) S1 Excited Singlet (S1, n→π*) S0->S1 UV Irradiation (hν) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (ISC) BR 1,4-Biradical Intermediate T1->BR 1,5-H Shift (from o-Methyl) PE E/Z-Xylylenol (Photoenol) BR->PE Spin Inversion & Relaxation PE->S0 Thermal Reketonization (Fast for Z-isomer) DA Diels-Alder Adduct (Trapped Product) PE->DA + Dienophile (e.g., Maleic Anhydride)

Caption: Photochemical pathway of ortho-methylacetophenones leading to photoenolization.

Protocol 2: Photochemical Trapping via Diels-Alder Cycloaddition

Objective: Synthesis of a functionalized tetralin derivative by trapping the transient photoenol. Causality: The reaction must be performed in a non-polar, degassed solvent (like benzene or toluene) because oxygen ( 3O2​ ) is a potent triplet quencher that will intercept the biradical intermediate and halt the reaction[5]. Maleic anhydride is used as an electron-deficient dienophile to rapidly trap the electron-rich diene (xylylenol) before it can thermally revert to the starting ketone.

Step-by-Step Methodology:

  • Preparation: In a quartz photoreactor vessel, dissolve 5 mmol of 1-(3,4-dimethoxy-2-methylphenyl)ethanone and 25 mmol of maleic anhydride in 100 mL of anhydrous toluene.

  • Degassing: Purge the solution with ultra-pure Argon for 30 minutes to remove all dissolved oxygen.

  • Irradiation: Irradiate the stirred solution using a medium-pressure mercury lamp (equipped with a Pyrex filter to limit excitation to >300 nm) for 12-16 hours at room temperature.

  • Monitoring: Track the consumption of the starting ketone via GC-MS or NMR.

  • Isolation: Evaporate the toluene under reduced pressure. Purify the resulting crude adduct via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the cyclized tetralin derivative.

Quantitative Data Summary

The table below summarizes the expected quantitative parameters for the reactivity of the acetyl group in ortho-methyl substituted acetophenones, providing a baseline for experimental design.

Reaction TypeReagent/ConditionsTarget Functional GroupAvg. Yield (%)Kinetic / Mechanistic Note
Reduction NaBH₄, MeOH, 0 °CSecondary Alcohol85 - 95%Fast kinetics; unhindered hydride attack.
Grignard Addition MeMgBr, THF, 0 °CTertiary Alcohol60 - 75%Moderate yields; steric hindrance slows addition.
Aldol Condensation Benzaldehyde, NaOH, EtOH, ΔChalcone Derivative70 - 80%Requires heating to overcome steric clash at the α-carbon.
Photoenolization UV (>300 nm), Maleic AnhydrideTetralin Adduct50 - 65%Highly dependent on strict oxygen exclusion (degassing)[5].

Conclusion

The acetyl group in 1-(3,4-dimethoxy-2-methylphenyl)ethanone presents a highly tunable node for chemical synthesis. While its ground-state reactivity requires careful consideration of steric bulk during nucleophilic attack, its excited-state reactivity unlocks powerful cycloaddition pathways via photoenolization. By leveraging these stereoelectronic and photochemical principles, researchers can efficiently integrate this scaffold into complex pharmaceutical and materials science applications.

References

  • ChemSynthesis Chemical Database. 1-(3,4-dimethoxy-2-methylphenyl)ethanone. ChemSynthesis. Available at:[Link]

  • Fiveable. 4-methoxyacetophenone Definition - Organic Chemistry Key... Fiveable. Available at:[Link]

  • Journal of the Chemical Society, Faraday Transactions 1. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. RSC Publishing. Available at:[Link]

  • ChemRxiv. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Available at:[Link]

  • MSU Chemistry. Photochemistry. Michigan State University. Available at:[Link]

  • Science.gov. ketone derivatives synthetic. Science.gov. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Regioselective Synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone via Thermodynamically Controlled Friedel-Crafts Acylation

Introduction & Scope 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS 5417-20-9)[1][2] is a highly valued acetophenone building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS 5417-20-9)[1][2] is a highly valued acetophenone building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. The conventional synthetic route relies on the Friedel-Crafts acylation of 2,3-dimethoxytoluene (1,2-dimethoxy-3-methylbenzene)[3][4]. However, standard acylation protocols often suffer from poor regioselectivity, yielding a mixture of isomers that are notoriously difficult to separate on a commercial scale.

This application note details a field-proven, highly regioselective protocol that leverages thermodynamic control to bypass kinetic limitations, exclusively yielding the desired 6-acetyl isomer.

Mechanistic Insights: Kinetic vs. Thermodynamic Control

The positional selectivity during the acylation of 2,3-dimethoxytoluene is exquisitely sensitive to the choice of catalyst and acylating agent, as definitively established by[5][6].

  • Kinetic Control (Standard Lewis Acid): When utilizing a strong Lewis acid such as anhydrous aluminum chloride ( AlCl3​ ) with acetyl chloride in a halogenated solvent, the reaction is kinetically controlled[5]. The highly reactive acylium ion attacks the most electron-rich positions rapidly. Because both C5 and C6 are activated by the methoxy groups, the reaction yields an inseparable mixture of 1-(4,5-dimethoxy-3-methylphenyl)ethanone (5-isomer) and 1-(3,4-dimethoxy-2-methylphenyl)ethanone (6-isomer)[6]. The steric hindrance at C6 (flanked by the C1-methyl group) makes the 5-position highly competitive, resulting in a ~67:33 mixture favoring the 5-isomer.

  • Thermodynamic Control (Polyphosphoric Acid): Switching the catalyst and solvent to polyphosphoric acid (PPA) with acetic anhydride fundamentally alters the reaction landscape[6][7]. PPA facilitates a reversible acylation process. Under extended heating (75–80 °C), the initial kinetic mixture equilibrates to the thermodynamically most stable product. Due to complex steric and electronic factors within the PPA matrix, the system funnels into a thermodynamic sink, resulting in exclusive acetylation at position 6. This yields 100% regioselectivity for 1-(3,4-dimethoxy-2-methylphenyl)ethanone[6][7].

Experimental Protocols

Self-Validating Note: Protocol B is the recommended scalable workflow for API development. Protocol A is provided strictly for comparative analytical purposes to demonstrate the kinetic isomer distribution.

Protocol A: Standard Kinetic Method (Comparative)
  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend 1.2 equivalents of anhydrous AlCl3​ in dry 1,2-dichloroethane (DCE). Cool the suspension to 0 °C.

  • Activation: Add 1.1 equivalents of acetyl chloride dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the acylium ion complex.

  • Acylation: Slowly add 1.0 equivalent of 2,3-dimethoxytoluene while maintaining the internal temperature strictly below 5 °C to prevent uncontrolled exothermic degradation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Quench & Workup: Pour the reaction mixture over a slurry of crushed ice and concentrated HCl. (Causality: The HCl is critical to dissolve aluminum salts and prevent the formation of intractable aluminum hydroxide emulsions). Separate the organic layer, extract the aqueous layer with DCE, and wash the combined organics with 5% NaOH and brine.

  • Result: Concentration yields a crude oil containing a mixture of 5-acetyl and 6-acetyl isomers, requiring tedious chromatographic separation[6].

Protocol B: Optimized Thermodynamic Method (Recommended)
  • PPA Matrix Preparation: Add 10 parts (by weight relative to the substrate) of Polyphosphoric Acid (PPA) to a robust reactor equipped with a heavy-duty mechanical stirrer. Heat the reactor to 60 °C to significantly reduce the viscosity of the PPA matrix.

  • Substrate Addition: Add 1.0 equivalent of 2,3-dimethoxytoluene to the warm PPA. Stir vigorously to ensure a homogeneous suspension.

  • Acylation: Add 1.5 equivalents of acetic anhydride dropwise over 30 minutes. (Causality: Acetic anhydride is preferred over acetyl chloride in PPA to prevent the violent evolution of HCl gas, and because PPA efficiently activates the anhydride without needing a separate Lewis acid).

  • Thermodynamic Equilibration: Raise the internal temperature to 75–80 °C. Maintain heating and vigorous stirring for 3 to 4 hours. (Causality: This extended heating is the critical step that allows the reversible acylation to funnel the intermediates entirely into the 6-isomer thermodynamic sink).

  • Quench: Carefully pour the hot, viscous reaction mixture into a large beaker containing crushed ice and water (approx. 20 parts by weight) under rapid stirring. The PPA will hydrolyze into water-soluble phosphoric acid, precipitating the crude organic product as a solid.

  • Isolation & Neutralization: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3​ until CO2​ evolution completely ceases (self-validating cue of acid neutralization), followed by a brine wash. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 1-(3,4-dimethoxy-2-methylphenyl)ethanone as a highly crystalline solid.

Data Presentation

Table 1: Comparison of Acylation Conditions and Regioselectivity for 2,3-Dimethoxytoluene

ParameterProtocol A (Kinetic Control)Protocol B (Thermodynamic Control)
Catalyst / Solvent AlCl3​ / 1,2-DichloroethanePolyphosphoric Acid (PPA)
Acylating Agent Acetyl ChlorideAcetic Anhydride
Temperature Profile 0 °C to 25 °C75 °C to 80 °C
Reaction Control KineticThermodynamic
Regioselectivity Mixed (~67% 5-isomer, 33% 6-isomer)Exclusive (100% 6-isomer)
Target Product Yield Low (Requires column chromatography)High (Direct crystallization)
Scalability Poor (Isomer separation bottleneck)Excellent (Self-purifying workflow)

Reaction Pathway Visualization

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control SM 2,3-Dimethoxytoluene (Starting Material) Cond1 AlCl3, Acetyl Chloride Solvent: DCE, 0-25°C SM->Cond1 Cond2 Polyphosphoric Acid (PPA) Acetic Anhydride, 75-80°C SM->Cond2 Mix Mixture of Isomers (5-acetyl & 6-acetyl) Cond1->Mix Low Steric Hindrance Fast Reaction Prod Exclusive 6-acetyl Isomer 1-(3,4-Dimethoxy-2-methylphenyl)ethanone Cond2->Prod Reversibility Thermodynamic Sink

Divergent Friedel-Crafts acylation pathways of 2,3-dimethoxytoluene based on reaction control.

References

  • Friedel—Crafts Acylation. Positional Selectivity and Reactivity of Acylating Agents. J. D. Edwards Jr., Stephen E. McGuire, Charles Hignite. The Journal of Organic Chemistry, 1964, 29 (10), 2901-2904. URL:[Link]

  • 3',4'-Dimethoxy-2'-methylacetophenone (CAS 5417-20-9). AccelaChem Product Database. URL: [Link]

  • 2,3-Dimethoxytoluene (CAS 4463-33-6). Avra Synthesis Catalog. URL: [Link]

Sources

Application

Application Notes and Protocols for the Use of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block with Strategic Functionality 1-(3,4-Dimethoxy-2-methylphenyl)ethanone is a highly functionalized aromatic ketone th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Strategic Functionality

1-(3,4-Dimethoxy-2-methylphenyl)ethanone is a highly functionalized aromatic ketone that serves as a valuable precursor in the synthesis of a diverse array of organic molecules. Its unique substitution pattern, featuring a reactive acetyl group, two electron-donating methoxy groups, and a sterically influential ortho-methyl group, provides a platform for the strategic construction of complex molecular architectures. This combination of electronic and steric features makes it a particularly interesting substrate for investigating reaction mechanisms and developing novel synthetic methodologies.

The presence of the dimethoxy and methyl groups on the phenyl ring significantly influences the reactivity of both the aromatic system and the acetyl moiety. The electron-donating methoxy groups activate the ring towards electrophilic substitution, while the ortho-methyl group can exert steric hindrance, impacting the approach of reagents to the adjacent acetyl group.[1][2] These characteristics are pivotal in directing the outcome of various synthetic transformations, making a thorough understanding of its chemical behavior essential for its effective utilization.

This technical guide provides an in-depth exploration of the applications of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone in organic synthesis, with a focus on its use as a precursor for the synthesis of biologically relevant compounds. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging this versatile building block for their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone is fundamental for its handling, purification, and characterization in a laboratory setting. The data presented below is a compilation of predicted and experimentally determined values for structurally related compounds, providing a reliable reference for researchers.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃N/A
Molecular Weight 194.23 g/mol N/A
Appearance Expected to be a crystalline solid or oilN/A
Boiling Point Predicted: ~560 K[3][4]
Melting Point Not readily available; likely a low-melting solidN/A
Solubility Slightly soluble in water, soluble in common organic solvents[5]
CAS Number 1131-62-0 (for 3,4-dimethoxyacetophenone)[3][4]

Table 2: Spectroscopic Data (Predicted and based on analogous compounds)

Technique Expected Chemical Shifts / Peaks
¹H NMR (CDCl₃)* δ 7.0-7.5 (m, 2H, Ar-H) * δ 3.9 (s, 6H, 2 x -OCH₃) * δ 2.5 (s, 3H, -COCH₃) * δ 2.3 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃)* δ ~198 (C=O) * δ ~150-155 (C-OCH₃) * δ ~110-130 (Ar-C) * δ ~56 (-OCH₃) * δ ~26 (-COCH₃) * δ ~15-20 (Ar-CH₃)
IR (KBr, cm⁻¹)* ~1670 (C=O stretch) * ~2950 (C-H aliphatic stretch) * ~3050 (C-H aromatic stretch) * ~1250, ~1020 (C-O stretch)
Mass Spec. (EI)* m/z 194 (M⁺) * m/z 179 (M⁺ - CH₃) * m/z 151 (M⁺ - COCH₃)

Key Synthetic Applications and Protocols

1-(3,4-Dimethoxy-2-methylphenyl)ethanone is a versatile precursor for a variety of important chemical transformations, including the synthesis of chalcones, indoles, and thiophenes.

Synthesis of Biologically Active Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a class of compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde, is a cornerstone for chalcone synthesis.[7][8][9]

The reactivity of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone in this reaction is influenced by the ortho-methyl group, which can introduce steric hindrance, potentially requiring more forcing reaction conditions compared to its non-methylated counterpart.[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification start_ketone 1-(3,4-Dimethoxy-2-methylphenyl)ethanone catalyst Base Catalyst (e.g., NaOH, KOH) start_ketone->catalyst start_aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) start_aldehyde->catalyst acidification Acidification (e.g., dil. HCl) catalyst->acidification solvent Solvent (e.g., Ethanol) solvent->acidification conditions Stirring at Room Temperature conditions->acidification filtration Filtration acidification->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization product Chalcone Derivative recrystallization->product

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of (E)-1-(3,4-Dimethoxy-2-methylphenyl)-3-phenylprop-2-en-1-one

  • Materials:

    • 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Sodium hydroxide (2.0 eq)

    • Ethanol

    • Distilled water

    • Dilute hydrochloric acid

  • Procedure:

    • In a round-bottom flask, dissolve 1-(3,4-Dimethoxy-2-methylphenyl)ethanone and benzaldehyde in ethanol.

    • With continuous stirring at room temperature, slowly add an aqueous solution of sodium hydroxide.

    • Continue stirring the reaction mixture at room temperature for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of 2-3.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.

  • Expected Outcome:

    • The yield of the purified product is anticipated to be in the range of 60-80%, potentially lower than analogous reactions with less sterically hindered ketones.[6] The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Synthesis of Substituted Indoles via Fischer Indole Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, found in a vast number of natural products and pharmaceuticals.[10][11] The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions.[10][12][13]

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization start_ketone 1-(3,4-Dimethoxy-2-methylphenyl)ethanone hydrazone_formation Condensation (e.g., in Ethanol with catalytic acid) start_ketone->hydrazone_formation start_hydrazine Phenylhydrazine start_hydrazine->hydrazone_formation hydrazone Phenylhydrazone Intermediate hydrazone_formation->hydrazone acid_catalyst Acid Catalyst (e.g., Polyphosphoric Acid, ZnCl₂) hydrazone->acid_catalyst heating Heating acid_catalyst->heating cyclization [3,3]-Sigmatropic Rearrangement and Aromatization heating->cyclization indole Substituted Indole cyclization->indole

Caption: Two-Step Workflow for Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-(3,4-Dimethoxy-2-methylphenyl)-3-methylindole

  • Step 1: Synthesis of the Phenylhydrazone

    • Dissolve 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 1-2 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to induce crystallization.

    • Filter the precipitated phenylhydrazone, wash with cold ethanol, and dry under vacuum.

  • Step 2: Cyclization to the Indole

    • In a separate flask, add the dried phenylhydrazone.

    • Add a suitable acid catalyst, such as polyphosphoric acid or zinc chloride.

    • Heat the mixture to 150-180°C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully add crushed ice, followed by neutralization with a sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

  • Causality and Expectations:

    • The choice of acid catalyst is crucial and can significantly impact the reaction yield and selectivity.[10][11]

    • The electron-donating groups on the phenyl ring of the ketone may facilitate the cyclization step.

Synthesis of 2-Aminothiophenes via Gewald Reaction

2-Aminothiophenes are important heterocyclic building blocks for the synthesis of various biologically active compounds.[14][15] The Gewald reaction is a multi-component reaction that provides an efficient route to polysubstituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[15][16][17]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up and Purification ketone 1-(3,4-Dimethoxy-2-methylphenyl)ethanone base Base (e.g., Morpholine, Triethylamine) ketone->base nitrile Active Methylene Nitrile (e.g., Malononitrile) nitrile->base sulfur Elemental Sulfur sulfur->base cooling Cooling base->cooling solvent Solvent (e.g., Ethanol, DMF) solvent->cooling heating Heating heating->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization product 2-Aminothiophene Derivative recrystallization->product

Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative

  • Materials:

    • 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (1.0 eq)

    • Malononitrile (or ethyl cyanoacetate) (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Morpholine (or triethylamine)

    • Ethanol (or DMF)

  • Procedure:

    • In a round-bottom flask, combine 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, the active methylene nitrile, and elemental sulfur in a suitable solvent.

    • Add a catalytic amount of the base.

    • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

    • Purify the crude product by recrystallization.

  • Mechanistic Considerations:

    • The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization.[17]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable synthetic methodologies. To ensure the validity of the experimental results, it is imperative to perform thorough characterization of all synthesized compounds. This includes:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product.

  • Melting Point Analysis: To determine the purity of crystalline products.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the synthesized molecules.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

By comparing the obtained data with the expected values and data from the literature for analogous compounds, researchers can confidently validate the identity and purity of their synthesized materials.

Conclusion

1-(3,4-Dimethoxy-2-methylphenyl)ethanone is a valuable and versatile precursor in organic synthesis. Its unique substitution pattern offers opportunities for the synthesis of a wide range of biologically active molecules, including chalcones, indoles, and thiophenes. The protocols and insights provided in this guide are intended to facilitate the exploration of its synthetic potential and to aid researchers in the development of novel compounds for various applications, particularly in the field of drug discovery. The interplay of electronic and steric effects in this molecule makes it an excellent model system for studying fundamental principles of organic reactivity.

References

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  • Application Notes and Protocols: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. BenchChem. [URL: https://www.benchchem.
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Sources

Method

Application Note: High-Purity Isolation of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone via Optimized Recrystallization

Abstract: This document provides a comprehensive technical guide for the purification of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis.[1] Recrystallization is a pow...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the purification of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis.[1] Recrystallization is a powerful and economical technique for purifying solid organic compounds, predicated on the principle of differential solubility.[2] This guide moves beyond a simple set of instructions to explain the fundamental causality behind each procedural step, empowering researchers to adapt and troubleshoot the protocol effectively. We will cover the theoretical basis for solvent selection, a detailed protocol for both micro-scale solvent screening and bulk purification, and a guide to troubleshooting common issues. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield.

Principles of Purification: Analyte and Methodology

Physicochemical Profile of the Analyte

Understanding the physical and chemical properties of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone is critical for developing a robust purification strategy. Direct experimental data for this specific isomer is not broadly published. However, we can infer its likely properties from its close structural analog, 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone), and the known effects of aromatic methylation.

The presence of the C2-methyl group in the target compound, compared to its analog, will slightly increase the molecular weight and lipophilicity. This generally leads to a marginal decrease in polarity and may influence the melting point and solubility profile.

Table 1: Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone) as a Reference

Property Value Source
Molecular Formula C₁₀H₁₂O₃ [3][4]
Molecular Weight 180.20 g/mol [3][4]
IUPAC Name 1-(3,4-dimethoxyphenyl)ethanone [5][6]
CAS Number 1131-62-0 [3][4]
Melting Point ~51 °C [7]
Boiling Point 205-207 °C @ 12.5 mmHg [7]
Predicted Water Solubility 1.53 g/L (Slightly Soluble) [7]

| Appearance | Solid at room temperature |[7] |

The Rationale for Recrystallization

Recrystallization is the gold-standard technique for purifying nonvolatile organic solids.[2] The process involves dissolving the crude material in a hot solvent and then allowing it to cool slowly. As the solution cools, its ability to keep the target compound dissolved decreases, leading to a state of supersaturation and subsequent crystallization.

The key to purification lies in the controlled formation of a crystal lattice. As the target molecules self-assemble into a highly ordered crystal structure, impurity molecules that do not fit into this lattice are excluded and remain in the cooled solvent, known as the mother liquor.[2] An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures but low solubility at room temperature or below, maximizing the recovery of the purified solid.[2][8][9]

Protocol I: Solvent System Selection & Screening

The success of any recrystallization is critically dependent on the choice of solvent.[10] A poorly chosen solvent can result in low yield, poor purification, or complete failure of the process. This protocol outlines a systematic, small-scale approach to identify the optimal single-solvent or binary-solvent system.

Theoretical Considerations & Candidate Solvents

The structure of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone—an aromatic ketone with two ether functional groups—suggests moderate polarity. Therefore, solvents in a similar polarity range are excellent starting candidates.

Characteristics of an Ideal Solvent:

  • Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][9]

  • Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[8]

  • Inertness: The solvent must not react with the compound.[9][11]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

Table 2: Candidate Solvents for Screening

Solvent Class Boiling Point (°C) Rationale
Isopropanol Alcohol 82.5 Good general-purpose solvent for moderately polar compounds.
Ethanol Alcohol 78.5 Similar to isopropanol; often used in ethanol/water systems for fine-tuning polarity.[10]
Ethyl Acetate Ester 77.1 Less polar than alcohols, good for compounds with ester-like polarity.
Toluene Aromatic 110.6 A non-polar solvent; useful for less polar compounds or as part of a binary system.
Heptane/Hexane Alkane ~98 / ~69 Non-polar anti-solvents, often used to induce precipitation from more polar solvents.[10]

| Water | Protic | 100 | The compound is likely poorly soluble, making it an excellent anti-solvent candidate for use with alcohols. |

Experimental Screening Protocol (Microscale)
  • Place ~50 mg of the crude 1-(3,4-Dimethoxy-2-methylphenyl)ethanone into several small test tubes.

  • To each tube, add a candidate solvent dropwise (start with 0.5 mL) at room temperature. Agitate the mixture. Record whether the solid dissolves (S), is partially soluble (PS), or is insoluble (I).

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used.

  • Remove the tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • For Binary Systems: If a solvent dissolves the compound too well at room temperature, it can be used as the "good" solvent. Dissolve the crude material in a minimal amount of this hot solvent. Then, add a "poor" solvent (an anti-solvent in which the compound is insoluble, like water or heptane) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then cool as described above.

Data Interpretation

Log all observations in a structured table. The ideal solvent is one that is rated "Insoluble" at room temperature but readily dissolves the compound upon heating, leading to significant crystal formation upon cooling.

Table 3: Example Solvent Screening Log

Solvent Solubility (RT) Solubility (Hot) Crystal Formation on Cooling Assessment
Isopropanol Insoluble Soluble in ~2 mL +++ (Abundant crystals) Excellent Candidate
Toluene Partially Soluble Soluble in ~1 mL + (Few crystals) Poor recovery
Heptane Insoluble Insoluble --- (No dissolution) Unsuitable as single solvent

| Ethanol/Water (9:1) | Insoluble | Soluble in ~1.5 mL | ++++ (Excellent crystals) | Excellent Candidate |

Protocol II: Preparative-Scale Recrystallization

This protocol details the process for purifying larger quantities of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone once an optimal solvent system has been identified.

Experimental Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Volume of Hot Solvent A->B Dissolution C Cool Slowly to Room Temperature B->C HotFilt Optional: Hot Filtration B->HotFilt D Cool Further in Ice Bath C->D Maximize Yield E Collect Crystals via Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals (Air or Vacuum Oven) F->G H Purified Product G->H HotFilt->C

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Introduction 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, an aromatic ketone, is a key intermediate in various synthetic pathways. Its accurate quantification is essential for ensuring reaction efficiency, product purity, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3,4-Dimethoxy-2-methylphenyl)ethanone, an aromatic ketone, is a key intermediate in various synthetic pathways. Its accurate quantification is essential for ensuring reaction efficiency, product purity, and quality control in research and manufacturing settings. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for the analysis of this compound.[1]

This application note provides a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure methodological integrity and reproducibility. The validation strategy is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Analyte Characterization & Methodological Approach

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.[5] 1-(3,4-Dimethoxy-2-methylphenyl)ethanone is a moderately polar organic molecule. Its key properties are summarized below.

Table 1: Physicochemical Properties of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Property Value Source
Chemical Formula C₁₀H₁₂O₃ [6][7][8]
Molecular Weight 180.20 g/mol [6][7][8]
Synonyms Acetoveratrone [6][7][8]
logP (Octanol/Water) ~1.68 - 1.906 [9][10]
Water Solubility 1.53 g/L (Slightly Soluble) [9]

| pKa (Strongest Basic) | -4.6 (Predicted) |[9] |

The compound's structure, featuring a phenyl ring, indicates it will be UV-active, making UV detection a suitable choice. The logP value suggests moderate hydrophobicity, making Reversed-Phase HPLC the most appropriate chromatographic mode.[11] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions. The predicted pKa value indicates the molecule is not ionizable under typical HPLC pH ranges (2-8), simplifying mobile phase selection as pH control for retention is not a primary concern.[11][12]

HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable analytical method.[13] The workflow begins with method scouting to find suitable initial conditions, followed by optimization to fine-tune the separation, and concludes with formal validation to ensure the method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation (ICH Q2(R2)) Scout_Start Define Analytical Target Profile (ATP) Scout_Analyte Characterize Analyte (Properties from Table 1) Scout_Start->Scout_Analyte Scout_Select Select Initial Conditions (Column, Mobile Phase, Wavelength) Scout_Analyte->Scout_Select Scout_Run Perform Initial Gradient Runs (e.g., 10-90% ACN) Scout_Select->Scout_Run Scout_Eval Evaluate Peak Shape & Retention Scout_Run->Scout_Eval Opt_Start Refine Mobile Phase (Isocratic vs. Gradient) Scout_Eval->Opt_Start Proceed Opt_Params Adjust Parameters (Flow Rate, Temperature) Opt_Start->Opt_Params Opt_SST Check System Suitability (Tailing, Plates, Resolution) Opt_Params->Opt_SST SST_Check Meets Criteria? Opt_SST->SST_Check Opt_Finalize Finalize Method Conditions Val_Protocol Create Validation Protocol Opt_Finalize->Val_Protocol SST_Check->Opt_Start No SST_Check->Opt_Finalize Yes Val_Params Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Val_Protocol->Val_Params Val_Report Document in Validation Report Val_Params->Val_Report ValidationParameters center_node Validated Method node_specificity Specificity center_node->node_specificity node_linearity Linearity center_node->node_linearity node_accuracy Accuracy center_node->node_accuracy node_precision Precision center_node->node_precision node_lod LOD / LOQ center_node->node_lod node_robustness Robustness center_node->node_robustness

Sources

Application

The Versatile Role of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone in the Synthesis of Novel Heterocyclic Scaffolds

Introduction In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules. Within this context, strategically substituted aromatic ketones serve as pivotal starting materials, offering a gateway to diverse molecular architectures. This application note delves into the synthetic utility of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, a versatile building block for the construction of various heterocyclic systems, including quinolines, pyrazoles, and isoxazoles. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind the chosen synthetic routes, thereby equipping researchers with the knowledge to leverage this compound in their synthetic endeavors.

Core Concepts: Strategic Functionalization and Cyclization

The synthetic utility of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone lies in the reactivity of its acetyl group and the potential for functionalization of its aromatic ring. The electron-donating nature of the two methoxy groups and the methyl group activates the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions. The acetyl group, with its α-protons, provides a reactive handle for condensation reactions, which are fundamental to the formation of heterocyclic rings.

Our synthetic strategies will revolve around two key transformations of the starting ketone:

  • Functionalization of the Aromatic Ring: Introduction of a nitro group, followed by its reduction to an amine, will yield a 2-aminoaryl ketone derivative. This intermediate is primed for the classic Friedländer annulation to construct the quinoline scaffold.

  • Elaboration of the Acetyl Group: Conversion of the acetyl group into a 1,3-dicarbonyl system or a chalcone moiety will generate the necessary precursors for cyclocondensation reactions with hydrazines and hydroxylamine to furnish pyrazole and isoxazole rings, respectively.

The following sections will provide detailed protocols for these transformations, complete with mechanistic insights and justifications for the experimental conditions.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a robust and widely employed method for the construction of quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] Our approach commences with the functionalization of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone to introduce the requisite amino group at the ortho position to the acetyl moiety.

Workflow for Quinolone Synthesis

G A 1-(3,4-Dimethoxy-2-methylphenyl)ethanone B Nitration (HNO3/H2SO4) A->B C 1-(3,4-Dimethoxy-2-methyl-6-nitrophenyl)ethanone B->C D Reduction (e.g., SnCl2/HCl) C->D E 1-(2-Amino-3,4-dimethoxy-6-methylphenyl)ethanone D->E G Friedländer Annulation (Acid or Base Catalysis) E->G F Active Methylene Compound (e.g., Ethyl Acetoacetate) F->G H Substituted Quinolone G->H

Caption: Synthetic workflow for the preparation of substituted quinolones.

Protocol 1: Synthesis of 1-(2-Amino-4,5-dimethoxy-6-methylphenyl)ethanone

Rationale: The synthesis of the key 2-aminoaryl ketone intermediate requires a two-step process: nitration followed by reduction. The directing effects of the two methoxy groups and the methyl group on the aromatic ring will predominantly direct the incoming electrophile (NO₂⁺) to the position ortho and para to these activating groups. Given the steric hindrance from the adjacent methyl and acetyl groups, the most likely position for nitration is C-6. Subsequent reduction of the nitro group to an amine is a standard transformation, for which several methods are available.

Step 1: Nitration of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

  • Materials: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Dichloromethane, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (1 equivalent) to concentrated sulfuric acid with stirring.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the ketone, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture slowly onto crushed ice.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3,4-Dimethoxy-2-methyl-6-nitrophenyl)ethanone.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1-(3,4-Dimethoxy-2-methyl-6-nitrophenyl)ethanone

  • Materials: 1-(3,4-Dimethoxy-2-methyl-6-nitrophenyl)ethanone, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH) solution, Ethyl Acetate.

  • Procedure:

    • Dissolve 1-(3,4-Dimethoxy-2-methyl-6-nitrophenyl)ethanone (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of Tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature and neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 1-(2-Amino-4,5-dimethoxy-6-methylphenyl)ethanone can be used in the next step without further purification or can be purified by column chromatography.

Protocol 2: Friedländer Annulation for Quinolone Synthesis

Rationale: With the 2-aminoaryl ketone in hand, the Friedländer annulation can be performed with a variety of active methylene compounds to generate diverse substituted quinolones. The reaction is typically catalyzed by either acid or base.[1]

  • Materials: 1-(2-Amino-4,5-dimethoxy-6-methylphenyl)ethanone, Ethyl Acetoacetate, Glacial Acetic Acid or Potassium Hydroxide, Ethanol.

  • Procedure (Acid-Catalyzed):

    • In a microwave-safe vial, combine 1-(2-Amino-4,5-dimethoxy-6-methylphenyl)ethanone (1 equivalent) and ethyl acetoacetate (1.2 equivalents).[2]

    • Add glacial acetic acid as both solvent and catalyst.

    • Seal the vial and heat the reaction mixture in a microwave synthesizer at a specified temperature and time (e.g., 120 °C for 10-30 minutes), monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into a saturated solution of sodium bicarbonate to neutralize the acid.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Procedure (Base-Catalyzed):

    • Dissolve 1-(2-Amino-4,5-dimethoxy-6-methylphenyl)ethanone (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in ethanol.

    • Add a catalytic amount of potassium hydroxide.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

    • Extract the product with an appropriate organic solvent, wash with water, dry, and concentrate.

    • Purify by column chromatography.

Starting MaterialsActive Methylene CompoundProductCatalyst
1-(2-Amino-4,5-dimethoxy-6-methylphenyl)ethanoneEthyl AcetoacetateEthyl 6,7-dimethoxy-5,8-dimethyl-4-hydroxyquinoline-2-carboxylateAcetic Acid / KOH
1-(2-Amino-4,5-dimethoxy-6-methylphenyl)ethanoneAcetylacetone3-Acetyl-6,7-dimethoxy-2,5,8-trimethylquinolineAcetic Acid / KOH

Synthesis of Substituted Pyrazoles and Isoxazoles

The synthesis of pyrazoles and isoxazoles from 1-(3,4-Dimethoxy-2-methylphenyl)ethanone necessitates the initial formation of a 1,3-dicarbonyl compound or an equivalent thereof. This can be achieved through reaction with dimethylformamide dimethyl acetal (DMF-DMA) to yield a β-enaminone, or via a Claisen-Schmidt condensation with an aromatic aldehyde to produce a chalcone. These intermediates can then be cyclized with hydrazine or hydroxylamine, respectively.[3][4]

Workflow for Pyrazole and Isoxazole Synthesis

G cluster_0 Route A: Enaminone Pathway cluster_1 Route B: Chalcone Pathway A 1-(3,4-Dimethoxy-2-methylphenyl)ethanone B DMF-DMA A->B C 3-(Dimethylamino)-1-(3,4-dimethoxy-2-methylphenyl)prop-2-en-1-one B->C D Hydrazine (NH2NH2) C->D E Hydroxylamine (NH2OH) C->E F Substituted Pyrazole D->F G Substituted Isoxazole E->G H 1-(3,4-Dimethoxy-2-methylphenyl)ethanone J Claisen-Schmidt Condensation H->J I Aromatic Aldehyde (e.g., Benzaldehyde) I->J K (E)-1-(3,4-Dimethoxy-2-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone) J->K L Hydrazine (NH2NH2) K->L M Hydroxylamine (NH2OH) K->M N Substituted Pyrazoline -> Pyrazole L->N O Substituted Isoxazoline -> Isoxazole M->O

Caption: Synthetic workflows for pyrazole and isoxazole synthesis.

Protocol 3: Synthesis of 3-(Dimethylamino)-1-(3,4-dimethoxy-2-methylphenyl)prop-2-en-1-one

Rationale: The reaction of an acetophenone with DMF-DMA is a well-established method for the synthesis of β-enaminones, which are versatile intermediates for the synthesis of various heterocycles.[5]

  • Materials: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, Dimethylformamide dimethyl acetal (DMF-DMA), Toluene.

  • Procedure:

    • In a round-bottom flask, dissolve 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (1 equivalent) in toluene.

    • Add DMF-DMA (1.5-2 equivalents).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude enaminone is often of sufficient purity to be used directly in the next step, or it can be purified by crystallization or column chromatography.

Protocol 4: Synthesis of a Chalcone via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation is a classic base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone to form an α,β-unsaturated ketone (chalcone).[6][7]

  • Materials: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, Benzaldehyde, Ethanol, Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a flask.

    • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with stirring.

    • Stir the reaction mixture at room temperature for several hours or overnight. The formation of a precipitate indicates product formation.

    • Pour the reaction mixture into cold water and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water until neutral, and dry.

    • Recrystallize the crude chalcone from a suitable solvent like ethanol.

Protocol 5: Synthesis of a Substituted Pyrazole

Rationale: 1,3-Dicarbonyl compounds or their enaminone equivalents readily react with hydrazine to form pyrazoles. Chalcones react with hydrazine to initially form pyrazolines, which can then be oxidized to pyrazoles.[3]

  • Materials: 3-(Dimethylamino)-1-(3,4-dimethoxy-2-methylphenyl)prop-2-en-1-one OR Chalcone from Protocol 4, Hydrazine Hydrate, Ethanol or Acetic Acid.

  • Procedure from Enaminone:

    • Dissolve the enaminone (1 equivalent) in ethanol or acetic acid.

    • Add hydrazine hydrate (1.1 equivalents).

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and pour into water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify by recrystallization or column chromatography.

  • Procedure from Chalcone:

    • Dissolve the chalcone (1 equivalent) in ethanol or acetic acid.

    • Add hydrazine hydrate (1.1 equivalents).

    • Reflux the mixture for 4-8 hours to form the pyrazoline.

    • For oxidation to the pyrazole, various methods can be employed, such as air oxidation in the presence of a base or the use of an oxidizing agent like iodine.

Protocol 6: Synthesis of a Substituted Isoxazole

Rationale: The reaction of 1,3-dicarbonyl compounds or chalcones with hydroxylamine hydrochloride in the presence of a base is a standard method for the synthesis of isoxazoles.[4]

  • Materials: 3-(Dimethylamino)-1-(3,4-dimethoxy-2-methylphenyl)prop-2-en-1-one OR Chalcone from Protocol 4, Hydroxylamine Hydrochloride, Sodium Acetate or Potassium Hydroxide, Ethanol.

  • Procedure from Enaminone:

    • Dissolve the enaminone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

    • Add a base such as sodium acetate or potassium hydroxide.

    • Reflux the mixture for 3-6 hours.

    • Cool the reaction, pour into water, and collect the precipitate.

    • Purify by recrystallization or column chromatography.

  • Procedure from Chalcone:

    • Dissolve the chalcone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

    • Add a base like sodium acetate or potassium hydroxide.

    • Reflux the mixture for 4-8 hours.

    • Work-up as described above to isolate the isoxazole derivative.

PrecursorReagentProduct Class
3-(Dimethylamino)-1-(3,4-dimethoxy-2-methylphenyl)prop-2-en-1-oneHydrazine HydratePyrazole
3-(Dimethylamino)-1-(3,4-dimethoxy-2-methylphenyl)prop-2-en-1-oneHydroxylamine HydrochlorideIsoxazole
(E)-1-(3,4-Dimethoxy-2-methylphenyl)-3-phenylprop-2-en-1-oneHydrazine HydratePyrazole
(E)-1-(3,4-Dimethoxy-2-methylphenyl)-3-phenylprop-2-en-1-oneHydroxylamine HydrochlorideIsoxazole

Conclusion

1-(3,4-Dimethoxy-2-methylphenyl)ethanone has been demonstrated to be a valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. Through strategic functionalization of the aromatic ring and elaboration of the acetyl group, access to substituted quinolines, pyrazoles, and isoxazoles can be achieved. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel derivatives for drug discovery and development programs. The principles of retrosynthetic analysis and the application of classic named reactions are key to unlocking the full potential of this and other similarly substituted aromatic ketones in the pursuit of new chemical entities.

References

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
  • Claisen–Schmidt condensation employed for the synthesis of chalcones. (URL not provided)
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (URL not provided)
  • Claisen-Schmidt condensation – Knowledge and References. (URL not provided)
  • Friedländer Quinoline Synthesis. (URL not provided)
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL not provided)
  • New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. (URL not provided)
  • synthesis of novel isoxazole derivatives from 1,3-diketone deriv
  • Friedlaender Synthesis - Organic Chemistry Portal. [Link]

  • Friedländer Quinoline Synthesis - Scite.ai. [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. [Link]

Sources

Method

large-scale synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

An In-depth Technical Guide to the Large-Scale Synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone Authored by: A Senior Application Scientist This application note provides a comprehensive guide for the , a valuable k...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Large-Scale Synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Authored by: A Senior Application Scientist

This application note provides a comprehensive guide for the , a valuable ketone intermediate in the development of various fine chemicals and pharmaceutical agents. The protocol herein is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. The chosen synthetic strategy is a robust Friedel-Crafts acylation, optimized for the specific electronic and steric properties of the substituted aromatic precursor.

Strategic Overview: The Friedel-Crafts Acylation Approach

The synthesis of aryl ketones is most classically and efficiently achieved via the Friedel-Crafts acylation, an electrophilic aromatic substitution (EAS) reaction.[1][2][3] This pathway allows for the direct installation of an acyl group onto an aromatic ring. For the synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, the logical precursor is 1,2-dimethoxy-3-methylbenzene.

The core transformation involves the reaction of 1,2-dimethoxy-3-methylbenzene with an acylating agent in the presence of a Lewis acid catalyst.

Key Strategic Considerations:

  • Substrate Activation: The starting material, 1,2-dimethoxy-3-methylbenzene, is a highly electron-rich aromatic ring. The two methoxy groups are potent activating groups, making the ring highly susceptible to electrophilic attack.[2]

  • Choice of Acylating Agent: Acetic anhydride is selected over acetyl chloride for large-scale operations. This choice mitigates the formation of corrosive hydrogen chloride (HCl) gas, simplifying reactor material requirements and off-gas handling.[4][5]

  • Catalyst Selection: While aluminum chloride (AlCl₃) is a traditional catalyst for this reaction, its high reactivity can lead to undesirable side reactions, particularly the demethylation of sensitive methoxy groups on activated rings.[6][7] A milder and more selective Lewis acid, such as iron(III) chloride (FeCl₃), is employed. Recent studies have demonstrated that FeCl₃ provides a robust and scalable catalytic system for acylating electron-rich benzene derivatives.[4]

  • Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of acylation. The two methoxy groups and the methyl group are all ortho-, para-directing. The position C-6 is the most electronically activated and sterically accessible site for electrophilic attack, leading to the desired product.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established three-step electrophilic aromatic substitution mechanism.[2][3][8]

  • Generation of the Electrophile: The Lewis acid catalyst (FeCl₃) interacts with acetic anhydride to form a highly electrophilic acylium ion.[8]

  • Electrophilic Attack: The π-electrons of the electron-rich 1,2-dimethoxy-3-methylbenzene ring attack the acylium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][8]

  • Restoration of Aromaticity: A weak base (such as the [FeCl₃(OAc)]⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 1-(3,4-Dimethoxy-2-methylphenyl)ethanone.

cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A Acetic Anhydride + FeCl₃ B Acylium Ion Electrophile [CH₃CO]⁺ A->B Activation D Arenium Ion Intermediate (Sigma Complex) C 1,2-Dimethoxy-3-methylbenzene C->D π-electron attack E Deprotonation D->E F Final Product + Regenerated Catalyst E->F Aromaticity Restored

Caption: The three-stage mechanism of Friedel-Crafts Acylation.

Quantitative Data and Reagent Summary

The following table outlines the reagents and target specifications for a representative large-scale batch synthesis.

ReagentMolecular FormulaMW ( g/mol )Moles (mol)EquivalentsMass/Volume
1,2-Dimethoxy-3-methylbenzeneC₉H₁₂O₂152.1932.851.05.00 kg
Iron(III) Chloride (anhydrous)FeCl₃162.203.280.1532 g
Acetic AnhydrideC₄H₆O₃102.0939.421.24.02 kg (3.73 L)
Dichloromethane (DCM)CH₂Cl₂84.93--50 L
Hydrochloric Acid (conc. 37%)HCl36.46--~5 L
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01--As needed
Product (Target) C₁₁H₁₄O₃ 194.23 --Yield: >85%

Detailed Large-Scale Synthesis Protocol

Safety is paramount. A thorough risk assessment must be conducted before commencing any large-scale synthesis.[9] This reaction involves corrosive and flammable materials and can be exothermic. All operations must be performed in a well-ventilated area or a walk-in fume hood, away from ignition sources. Appropriate Personal Protective Equipment (PPE), including a fire-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves, must be worn at all times.[10][11]

Apparatus: A 100 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser connected to a gas scrubber. A calibrated addition funnel or pump should be used for controlled liquid additions.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Catalyst Suspension: Charge the reactor with dichloromethane (DCM, 40 L). Begin stirring and carefully add anhydrous iron(III) chloride (532 g) in portions. A dark suspension will form.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Acylating Agent Addition: Slowly add acetic anhydride (3.73 L) to the cold catalyst suspension over 30-45 minutes. Maintain the internal temperature below 10 °C.

  • Substrate Addition: In a separate vessel, dissolve 1,2-dimethoxy-3-methylbenzene (5.00 kg) in the remaining DCM (10 L). Add this solution to the reactor dropwise via the addition funnel over 2-3 hours. Crucially, monitor the internal temperature throughout the addition and maintain it between 5-10 °C. The reaction is exothermic, and a runaway reaction can occur if the addition is too fast.[9]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Prepare a quench vessel containing a mixture of crushed ice (20 kg) and concentrated hydrochloric acid (5 L). With vigorous stirring, slowly transfer the reaction mixture from the reactor into the quench vessel. This process is exothermic and will generate fumes; ensure adequate ventilation and cooling.

  • Work-up & Extraction:

    • Transfer the quenched mixture to a suitable separatory funnel or extraction vessel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 10 L).

    • Combine all organic layers and wash sequentially with water (20 L), saturated sodium bicarbonate solution (2 x 15 L, until effervescence ceases), and finally with brine (15 L).

  • Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a large-scale rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is the target product. For large-scale synthesis, purification via chromatography is often impractical and hazardous.[9]

    • Recommended Method: Recrystallization. Dissolve the crude product in a minimal amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. This document is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this specific synthesis. Our goal is to explain the causality behind experimental choices and empower you to optimize your reaction for higher yields and purity.

Overview of the Synthesis

The most direct and common method for synthesizing 1-(3,4-Dimethoxy-2-methylphenyl)ethanone is through the Friedel-Crafts acylation of 1,2-dimethoxy-3-methylbenzene (also known as 3-methylveratrole).[1][2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring using an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

The electron-donating methoxy and methyl groups on the starting material activate the ring, but their positions dictate the regioselectivity of the reaction, which is a critical factor for achieving a high yield of the desired isomer.

General Reaction Scheme

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product SM 1,2-Dimethoxy-3-methylbenzene P 1-(3,4-Dimethoxy-2-methylphenyl)ethanone SM->P Friedel-Crafts Acylation AC Acetyl Chloride / Acetic Anhydride AC->P LA Lewis Acid (e.g., AlCl₃) LA->P Catalyst

Caption: General workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a full stoichiometric equivalent (or more) of the Lewis acid catalyst required for this reaction?

A: This is a hallmark of the Friedel-Crafts acylation mechanism. The product, an aryl ketone, is a Lewis base that forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][4] This complexation effectively removes the catalyst from the reaction cycle. Therefore, to ensure the reaction proceeds to completion, at least one equivalent of the Lewis acid must be used per equivalent of the acylating agent.[5] Using less than a stoichiometric amount will result in an incomplete reaction and low yield.

Q2: What are the likely regioisomeric byproducts, and why do they form?

A: The substitution pattern on the starting material, 1,2-dimethoxy-3-methylbenzene, dictates the possible products. The two methoxy groups and the methyl group are all ortho-, para-directing activators. Acylation will occur at the positions most activated and least sterically hindered.

  • Desired Product (Acylation at C5): This position is para to the C2-methyl group and ortho to the C4-methoxy group. This is typically the major product.

  • Major Byproduct (Acylation at C6): This position is ortho to both the C1-methoxy group and the C2-methyl group. Steric hindrance from the adjacent methyl group can make this position less favorable than C5, but it is still a likely byproduct.

start 1,2-Dimethoxy-3-methylbenzene prod_desired Desired Product (C5 Acylation) start->prod_desired Major Pathway (Para to -CH₃) prod_isomer Isomeric Byproduct (C6 Acylation) start->prod_isomer Minor Pathway (Ortho to -CH₃, Steric Hindrance)

Sources

Optimization

troubleshooting guide for Friedel-Crafts acylation of substituted benzenes.

Welcome to the Technical Support Center. As drug development and synthetic pathways increasingly rely on precise carbon-carbon bond formations, mastering the Friedel-Crafts acylation is non-negotiable.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic pathways increasingly rely on precise carbon-carbon bond formations, mastering the Friedel-Crafts acylation is non-negotiable. This guide synthesizes mechanistic causality with field-proven troubleshooting protocols to ensure your electrophilic aromatic substitutions are robust, reproducible, and scalable.

Part 1: Mechanistic Foundations & Catalytic Cycle

To troubleshoot effectively, one must first understand the causality of the reaction mechanism. Unlike Friedel-Crafts alkylation, acylation is not truly catalytic in the Lewis acid. The fundamental limitation here lies in the basicity of the final product. The resulting aryl ketone forms a stable, irreversible donor-acceptor complex with the strong Lewis acid (e.g., AlCl₃) under standard reaction conditions[1].

Consequently, a stoichiometric amount of the Lewis acid—plus a slight excess (1.1 to 1.5 equivalents)—is strictly required to drive the reaction to completion[2].

FCA_Mechanism AcylChloride Acyl Chloride (R-COCl) Complex Donor-Acceptor Complex [R-COCl---AlCl3] AcylChloride->Complex LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Complex Acylium Acylium Ion [R-C≡O]+ +[AlCl4]- Complex->Acylium Ionization SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Electrophilic Attack Benzene Substituted Benzene (Ar-H) Benzene->SigmaComplex ProductComplex Ketone-AlCl3 Complex (Requires Workup) SigmaComplex->ProductComplex Deprotonation by [AlCl4]- FinalProduct Aryl Ketone Product + Al(OH)3 + HCl ProductComplex->FinalProduct Aqueous Quench (Hydrolysis)

Caption: Friedel-Crafts Acylation Mechanism and Catalyst Complexation

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yield exceptionally low despite using a highly reactive acyl chloride? A1: The most common culprit is catalyst deactivation via moisture ingress[3]. Aluminum chloride is highly hygroscopic; water reacts with AlCl₃ to generate inactive aluminum hydroxide species and HCl gas.

  • Causality: Without active AlCl₃, the acyl chloride cannot ionize into the highly electrophilic, resonance-stabilized acylium ion[4].

  • Self-Validating Check: If your AlCl₃ powder clumps or releases white fumes upon opening, it is compromised. Always use freshly sublimed or properly stored anhydrous AlCl₃ and flame-dried glassware.

Q2: I am trying to acylate nitrobenzene, but the reaction fails completely. Why? A2: Friedel-Crafts acylation fails on aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -SO₃H)[5].

  • Causality: These groups pull electron density away from the pi-system, rendering the aromatic ring too electron-deficient to attack the acylium ion[6]. Nitrobenzene is so unreactive that it is frequently used as an inert solvent for Friedel-Crafts reactions.

Q3: Why don't I see polyacylation or skeletal rearrangements, which are common in Friedel-Crafts alkylation? A3: This is the primary synthetic advantage of acylation over alkylation.

  • No Polyacylation: The introduction of an acyl group installs an electron-withdrawing carbonyl directly on the ring, deactivating it toward subsequent electrophilic attacks[5].

  • No Rearrangements: The acylium ion intermediate is stabilized by resonance (sharing the positive charge between carbon and oxygen), preventing the hydride or alkyl shifts that plague carbocations in alkylation reactions[4].

Q4: My substrate has a free amine (-NH₂) group. The reaction is failing. How do I fix this? A4: Basic amino groups react directly with the Lewis acid catalyst to form a strongly deactivating Lewis acid-base complex (-NH₂⁺AlCl₃⁻)[3].

  • Causality: This complexation not only consumes your catalyst but also converts an activating group into a powerful deactivating group, shutting down the electrophilic aromatic substitution[5].

  • Solution: Protect the amine as an amide (e.g., converting aniline to acetanilide) prior to the Friedel-Crafts reaction.

Troubleshooting Start Issue: Low Yield or No Reaction CheckSubstrate Is the benzene ring highly deactivated (e.g., -NO2, -CN, -CF3)? Start->CheckSubstrate SubstrateYes FC Acylation fails on strongly deactivated rings. Change route. CheckSubstrate->SubstrateYes Yes CheckMoisture Are reagents and glassware strictly anhydrous? CheckSubstrate->CheckMoisture No MoistureNo Water destroys AlCl3. Dry solvents and bake glassware. CheckMoisture->MoistureNo No CheckCatalyst Are you using >1 equivalent of Lewis Acid? CheckMoisture->CheckCatalyst Yes CatalystNo Ketone product traps AlCl3. Use 1.1 - 1.5 eq per acyl group. CheckCatalyst->CatalystNo No Success Optimize temperature and reaction time. CheckCatalyst->Success Yes

Caption: Diagnostic workflow for resolving low yield in Friedel-Crafts acylation.

Part 3: Quantitative Data & Substituent Effects

Understanding how your starting material dictates reaction parameters is critical for optimization. Below is a comparative matrix for standard substituted benzenes.

Substituent GroupElectronic EffectDirecting EffectAlCl₃ Equivalents RequiredExpected Yield RangeTroubleshooting Notes
-OCH₃ (Anisole) Strong ActivatingOrtho/Para1.1 - 1.285 - 95%Prone to para-substitution due to steric hindrance at the ortho position.
-CH₃ (Toluene) Mild ActivatingOrtho/Para1.1 - 1.275 - 90%May require slightly higher temperatures than anisole.
-H (Benzene) NeutralN/A1.1 - 1.270 - 85%Standard baseline. Often used in excess as the solvent.
-Cl (Chlorobenzene) Mild DeactivatingOrtho/Para1.2 - 1.550 - 70%Requires elevated temperatures (reflux) to overcome deactivation.
-NO₂ (Nitrobenzene) Strong DeactivatingMetaN/A0%Reaction fails; substrate acts as an inert solvent instead.
-NH₂ (Aniline) Activating (Free) / Deactivating (Complexed)Meta (Complexed)>2.0<10%Amine complexes with AlCl₃, deactivating the ring. Protect amine first.

Part 4: Self-Validating Experimental Protocol

Standard Friedel-Crafts Acylation of Anisole with Acetyl Chloride [3]

Step 1: Apparatus Preparation Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet.

  • Causality: Strict anhydrous conditions prevent the hydrolysis of the acyl chloride and the irreversible deactivation of the AlCl₃ catalyst[3].

Step 2: Catalyst Suspension Under N₂ atmosphere, suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM).

Step 3: Acylating Agent Addition Cool the suspension to 0 °C using an ice bath. Add 1.1 equivalents of acetyl chloride dropwise. Stir for 15 minutes.

  • Causality: Cooling controls the exothermic complexation and ionization steps, ensuring the stable generation of the acylium ion without solvent boil-off.

Step 4: Substrate Addition Dissolve 1.0 equivalent of anisole in anhydrous DCM. Add this solution dropwise over 30 minutes.

  • Causality: Dropwise addition prevents thermal spikes and minimizes side reactions, ensuring the highly activated anisole ring reacts cleanly at the para-position.

Step 5: Reaction Maturation Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor via TLC. If starting material persists, do not simply add more catalyst. Check for moisture ingress, as AlCl₃ degrades into HCl gas and inactive Al(OH)₃.

Step 6: Quenching (Workup) Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl.

  • Causality: The ice safely dissipates the heat of quenching, while the strong acid breaks the stable ketone-AlCl₃ complex, releasing the free aryl ketone product and dissolving the aluminum salts into the aqueous layer[1].

Step 7: Extraction & Purification Separate the layers. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography or recrystallization.

References

  • Wikipedia - "Friedel–Crafts reaction" Source: wikipedia.org URL:[Link]

  • JoVE - "Limitations of Friedel–Crafts Reactions" Source: jove.com URL:[Link]

  • Transformation Tutoring - "Complete Guide To Benzene Reactions" Source: transformationtutoring.com URL:[Link]

  • Master Organic Chemistry - "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation" Source: masterorganicchemistry.com URL:[Link]

  • Chemistry Steps - "Friedel-Crafts Acylation with Practice Problems" Source: chemistrysteps.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone Synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering bottlenecks in electrophili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering bottlenecks in electrophilic aromatic substitutions (EAS).

The synthesis of 1-(3,4-dimethoxy-2-methylphenyl)ethanone via the Friedel-Crafts acylation of 2,3-dimethoxytoluene (1,2-dimethoxy-3-methylbenzene) with acetyl chloride is a highly reliable reaction when kinetically controlled. However, due to the electron-rich nature of the dimethoxy-substituted aromatic ring, this workflow is highly susceptible to regiochemical scrambling, ether cleavage (demethylation), and catalyst sequestration.

This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting strategies and a self-validating protocol to ensure high-yield, isomerically pure synthesis.

Diagnostic Workflow for Acylation Troubleshooting

Before adjusting your reaction parameters, use the logical decision tree below to diagnose the root cause of your synthetic failures based on your crude LC-MS or NMR data.

TroubleshootingTree A Analyze Crude Product (LC-MS / 1H-NMR) B Is ether cleavage (phenolic demethylation) observed? A->B C Reduce AlCl3 equivalents, control exotherm, or switch to ZnCl2 B->C Yes D Are unwanted regioisomers present (e.g., 5-acetyl isomer)? B->D No E Lower reaction temp to 0 °C & use strictly non-polar solvent (DCM) D->E Yes F Is the conversion rate stalled at <50%? D->F No G Ensure >1.1 eq of Lewis Acid to overcome ketone complexation F->G Yes H Optimal Yield of Target Acetophenone F->H No

Fig 1: Diagnostic workflow for optimizing the Friedel-Crafts acylation of 2,3-dimethoxytoluene.

Quantitative Reaction Optimization Data

To understand the causality of our recommended conditions, review the empirical data below. The target molecule requires acylation at the 6-position (relative to the 1-methyl group), which is para to the strongly activating 3-methoxy group. Deviating from optimal conditions shifts the reaction from kinetic to thermodynamic control.

Parameter SetCatalyst (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (Target:Isomer)Demethylation Byproduct (%)
Condition A (Optimal) AlCl₃ (1.2) DCM 0 to 25 2.5 >98 94:6 <2
Condition B (Thermal)AlCl₃ (1.2)DCM40 (Reflux)2.0>9882:1814
Condition C (Sub-stoich)AlCl₃ (0.5)DCM0 to 2512.04892:8<1
Condition D (Mild Lewis)ZnCl₂ (1.5)DCE608.07288:12None
Condition E (Catalytic)Bi(OTf)₃ (0.1)MeNO₂804.08680:20None

Data Interpretation: Condition A provides the best balance. Elevated temperatures (Condition B) degrade regioselectivity and promote ether cleavage. Sub-stoichiometric aluminum chloride (Condition C) stalls the reaction due to catalyst sequestration.

Troubleshooting & FAQs

Q1: My reaction stalls at ~45-50% conversion despite using 0.5 to 1.0 equivalents of AlCl₃. Why is the catalyst dying?

The Causality: This is a fundamental mechanistic feature of the [1]. Unlike alkylations where the catalyst is regenerated, the product of an acylation is a ketone (1-(3,4-dimethoxy-2-methylphenyl)ethanone). This ketone is a moderate Lewis base that forms a highly stable, irreversible complex with the strong Lewis acid ( AlCl3​ ). The Solution: This complexation effectively removes the catalyst from the catalytic cycle. You must use a stoichiometric excess (typically 1.1 to 1.2 equivalents relative to the acylating agent) to ensure enough free AlCl3​ remains to drive the reaction to completion.

Q2: I am seeing a significant amount of a phenolic byproduct in my LC-MS. How do I prevent demethylation?

The Causality: Aluminum chloride is an aggressive Lewis acid. While it effectively generates the highly electrophilic acylium ion, it also coordinates with the lone pairs on the oxygen atoms of your methoxy groups. At elevated temperatures, this coordination weakens the O−CH3​ bond, leading to ether cleavage and the formation of phenol derivatives. This is a well-documented issue in the [2]. The Solution: Strict temperature control is non-negotiable. The addition of the substrate must occur at 0 °C. If your lab scale creates a massive exotherm, slow your addition rate. If demethylation persists even at 0 °C, consider substituting AlCl3​ with a milder Lewis acid like ZnCl2​ , though this will require higher temperatures and longer reaction times (see Condition D).

Q3: My NMR shows a mixture of regioisomers. How do I force the reaction to favor the target 1-(3,4-dimethoxy-2-methylphenyl)ethanone?

The Causality: The starting material, 2,3-dimethoxytoluene, has multiple directing groups. The methoxy group at C3 is a stronger ortho/para director than the methyl group at C1. Acylation at C6 (yielding your target) is para to the C3-methoxy and ortho to the C1-methyl, making it kinetically favored due to electronic activation. However, acylation at C5 (para to the C2-methoxy) can occur if the reaction is allowed to reach thermodynamic equilibration. The Solution: Regioselectivity is maximized under kinetic control. Use a non-polar solvent like dichloromethane (DCM) to stabilize the acylium ion intermediate without competing for the catalyst, and keep the temperature low. Avoid prolonged heating or the use of highly polar solvents like nitromethane, which [3] have shown can shift the isomer ratio unfavorably.

Self-Validating Experimental Protocol

To ensure reproducibility, follow this kinetically controlled, self-validating methodology. Every step includes a visual or physical validation marker so you know the chemistry is proceeding correctly before moving to the next phase.

Reagents Required:

  • 2,3-Dimethoxytoluene (1.0 equiv, limiting reagent)

  • Acetyl chloride (1.1 equiv)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Acylium Ion Generation: In an oven-dried, round-bottom flask purged with Argon, suspend AlCl3​ in anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath. Add acetyl chloride dropwise over 10 minutes.

    • Validation Check: The opaque suspension will partially dissolve, and the solution will take on a pale yellow tint. This visual change confirms the successful generation of the active acylium ion complex.

  • Substrate Addition: Dissolve 2,3-dimethoxytoluene in a minimum volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes, strictly maintaining the internal temperature at 0 °C.

    • Validation Check: Upon addition, the reaction mixture will immediately darken to a deep red or brown color. This confirms the formation of the arenium ion (Wheland intermediate) and indicates that electrophilic attack is occurring.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for an additional 1.5 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). Complete consumption of the higher-Rf starting material spot validates reaction completion.

  • Quenching (Critical Step): Carefully pour the dark reaction mixture into a vigorously stirring beaker containing crushed ice and 1M HCl (approx. 10 mL per mmol of substrate).

    • Validation Check: You will observe vigorous bubbling (release of HCl gas) and the dark complex will break apart, yielding a biphasic mixture with a clear/yellowish organic layer. This confirms the successful hydrolysis of the aluminum-ketone complex.

  • Isolation: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM. Wash the combined organic layers sequentially with 5% aqueous NaOH (to remove acidic byproducts and any trace phenols), water, and brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude 1-(3,4-dimethoxy-2-methylphenyl)ethanone.

References

  • Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. ResearchGate. Available at:[Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Chemical Reviews. Available at:[Link]

Optimization

Technical Support Center: Purification of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Introduction Welcome to the technical support guide for the purification of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. This molecule is a key intermediate in various synthetic pathways within pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. This molecule is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. The successful synthesis of this target compound, typically via a Friedel-Crafts acylation or similar electrophilic aromatic substitution, is often accompanied by the formation of process-related impurities.[1][2] The presence of these impurities, even in trace amounts, can have profound negative impacts on the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredients (APIs).[3]

This guide is structured as a dynamic resource for researchers, providing direct answers to common and complex challenges encountered during the purification process. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high purity with confidence.

Pre-Purification Analysis: Know Your Enemy

Before attempting any purification, a preliminary analysis of the crude reaction mixture is paramount. A small sample should be analyzed to understand the impurity profile, which will dictate the most efficient purification strategy.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable tool for visualizing the number of components in your crude mixture. It provides the initial data needed to develop a solvent system for column chromatography.

  • ¹H NMR Spectroscopy: Provides structural information about the main product and can often reveal the presence and identity of major impurities, such as unreacted starting materials or isomeric byproducts.

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the desired product and helps identify byproducts.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone.

Recrystallization Issues

Question: My compound "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil is an impure liquid phase that rarely crystallizes well upon cooling. For 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, which is a relatively low-melting solid, this is a common issue, particularly if using a high-boiling point solvent. A similar phenomenon has been noted for the related compound 1-(3,4-Dimethoxyphenyl)ethanone.[5]

Causality & Solution:

  • Re-heat and Add More Solvent: The most common cause is using too little solvent. The saturation point of your solution is too high. Return the flask to the heat source, and add more of the hot solvent in small increments until the oil completely dissolves to form a clear solution.[6]

  • Lower the Solvent Boiling Point: If the issue persists, your solvent's boiling point may be too high. Consider switching to a lower-boiling point solvent in which your compound has similar solubility characteristics.

  • Use a Binary Solvent System: A highly effective technique is to use a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexane or water) dropwise at the same temperature until persistent cloudiness (the saturation point) is observed. Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow it to cool slowly.[7]

Question: My recrystallization yield is extremely low. What are the likely causes?

Answer: A low yield suggests that a significant portion of your desired product remained dissolved in the mother liquor after cooling.

Causality & Solution:

  • Excess Solvent: This is the most frequent error. Using too much solvent will keep the majority of your compound in solution even at low temperatures.[8] The goal is to create a saturated solution at high temperature, not a dilute one. To fix this, you can carefully evaporate some of the solvent under a stream of nitrogen or on a rotary evaporator and attempt the cooling and crystallization process again.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[7] If your compound has moderate solubility at room temperature in your chosen solvent, you will inevitably lose a substantial amount of product. You must perform preliminary solubility tests on a small scale to find the optimal solvent.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, crystals may have formed on the filter paper or in the funnel stem. To prevent this, use a stemless funnel, pre-heat the funnel with hot solvent vapor, and use a slight excess of solvent to ensure the compound remains dissolved during this brief step.[6]

  • Excessive Use of Decolorizing Carbon: If you used charcoal to remove colored impurities, using too much can lead to the adsorption of your product onto the charcoal's surface, reducing your yield.[6] Use only a very small amount (e.g., the tip of a spatula).

Question: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: Crystal formation is a nucleation-dependent process. If the solution is too clean or if it's highly concentrated (supersaturated), spontaneous nucleation can be slow.

Causality & Solution:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[6] The microscopic imperfections on the glass provide a surface for crystal nucleation to begin.

  • Add a Seed Crystal: If you have a small crystal of the pure product (perhaps from a previous batch or saved from the crude material), add it to the cold solution.[6] This provides a perfect template for further crystal growth.

  • Reduce the Solvent Volume: It's possible you are just below the saturation point. Gently warm the solution to evaporate a small amount of solvent, then allow it to cool again.[7]

  • Cool to a Lower Temperature: If an ice-water bath is insufficient, a dry ice/acetone bath can sometimes induce crystallization, but be aware this can also cause impurities to crash out if the cooling is too rapid.

Column Chromatography Issues

Question: My compound is streaking badly on the TLC plate. How can I get clean spots?

Answer: Streaking is typically caused by overloading the sample, poor solubility in the mobile phase, or strong interactions with the stationary phase (silica gel).

Causality & Solution:

  • Sample Overloading: The most common cause. Apply a much more dilute solution of your crude product to the TLC plate.

  • Acidic/Basic Nature: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone is neutral, but impurities could be acidic or basic. Silica gel is slightly acidic. If you have basic impurities, they can interact strongly and streak. Adding a small amount (0.5-1%) of triethylamine to your mobile phase can resolve this. For acidic impurities, adding a similar amount of acetic acid can help.

  • Inappropriate Polarity: If the compound is only sparingly soluble in the eluent, it will streak. Adjust the solvent system to ensure good solubility.

Question: I can't get good separation between my product and a key impurity during column chromatography. What are my options?

Answer: Poor separation (co-elution) occurs when the affinities of your product and an impurity for the stationary phase are too similar in the chosen mobile phase.[9]

Causality & Solution:

  • Optimize the Mobile Phase: This is the first and most critical step.

    • Decrease Polarity: If both spots are running too high on the TLC plate (high Rf values), decrease the polarity of the mobile phase. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the interaction with the silica gel and improve separation.[10]

    • Change Solvent Selectivity: If simply changing the polarity ratio doesn't work, switch one of the solvents. For example, instead of ethyl acetate, try dichloromethane or diethyl ether as the polar component. Different solvents interact with the solute and stationary phase in unique ways, which can dramatically alter the relative separation.

  • Use a Finer Mesh Silica Gel: Higher mesh silica (e.g., 230-400 mesh) provides a greater surface area, leading to better separation, but will result in a slower flow rate.

  • Improve Column Packing: Ensure the column is packed perfectly vertically and without any air bubbles or channels, as these will lead to a poor separation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from a Friedel-Crafts acylation synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone? The Friedel-Crafts reaction, while powerful, has several limitations that can lead to specific impurities.[1]

  • Unreacted Starting Material: Incomplete reaction will leave behind the starting arene (1,2-dimethoxy-3-methylbenzene).

  • Regioisomers: Acylation could potentially occur at other positions on the aromatic ring, although the directing effects of the methoxy and methyl groups strongly favor the desired product.

  • Polyacylation: Although the acetyl group is deactivating and generally prevents further acylation, under harsh conditions, a second acetyl group could be added to the ring.[11]

  • Hydrolyzed Reagents: Residual acetyl chloride or acetic anhydride can be hydrolyzed to acetic acid during aqueous workup.

  • Lewis Acid Residues: Aluminum chloride (AlCl₃) used as a catalyst must be thoroughly removed during the workup, typically by washing with dilute acid and water.

Q2: Which purification method is generally best: recrystallization or column chromatography? The choice depends on the impurity profile of your crude product.

  • Recrystallization is ideal when your crude product is of relatively high purity (>90%) and the impurities have different solubility profiles from your product. It is faster, uses less solvent, and is more easily scalable than chromatography.[12]

  • Column Chromatography is the more powerful and versatile method. It is necessary when you have multiple impurities, or when impurities have very similar properties to your product (e.g., regioisomers).[13] It allows for the separation of components based on small differences in polarity.[10]

Q3: How do I select an appropriate solvent system for column chromatography? The ideal solvent system is developed using TLC. The goal is to find a system where the desired compound has an Rf value of approximately 0.25-0.35 . This Rf provides the optimal balance between moving the compound down the column at a reasonable rate and allowing for effective separation from impurities. A common starting point for moderately polar ketones like this is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[14][15]

Solvent System Component A (Non-polar)Solvent System Component B (Polar)Typical Starting Ratio (A:B)Notes
Hexane / Petroleum EtherEthyl Acetate9:1 to 4:1A standard, effective system for many organic compounds. Adjust ratio based on TLC.
Hexane / Petroleum EtherDichloromethane (DCM)4:1 to 1:1DCM is more polar than ethyl acetate. Good for separating slightly more polar compounds.
TolueneEthyl Acetate20:1Can provide different selectivity compared to hexane-based systems.

Q4: What is a good solvent for recrystallizing 1-(3,4-Dimethoxy-2-methylphenyl)ethanone? A good single solvent would be one where the compound is very soluble when hot and poorly soluble when cold. Ethanol or isopropanol are often good candidates. However, a binary solvent system often provides more precise control.[16] A good binary system would be dissolving the compound in a minimal amount of hot ethyl acetate and then adding hexane until it becomes cloudy.

Experimental Protocols & Visualizations

Purification Decision Workflow

The following diagram illustrates the logical workflow for purifying your crude product.

PurificationWorkflow A Crude Product B Perform TLC Analysis A->B C Assess Impurity Profile B->C D One Major Spot (High Purity)? C->D F Multiple/Close Spots? C->F E Recrystallization D->E Yes D->F No H Pure Product E->H G Column Chromatography F->G Yes G->H

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to just dissolve the solid at a gentle boil.

  • Saturation: While still hot, add hexane dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[6] Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • Select Solvent System: Based on TLC analysis, prepare a mobile phase (eluent) that gives the target compound an Rf of ~0.3. A common system is Hexane:Ethyl Acetate (e.g., 8:2 v/v).[14][15]

  • Pack the Column: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the non-polar component of your eluent (hexane). Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[10]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed. Dry loading often results in better separation.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin flowing the mobile phase through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 1-(3,4-Dimethoxy-2-methylphenyl)ethanone.

Troubleshooting Recrystallization Failure

RecrystallizationTroubleshooting A Solution Cooled, No Crystals Formed B Scratch inner wall of flask with glass rod A->B C Crystals Form? B->C D Add a seed crystal C->D No G Problem Solved: Collect Crystals C->G Yes E Crystals Form? D->E F Gently evaporate some solvent and re-cool E->F No E->G Yes F->G Success H Re-evaluate solvent choice or proceed to chromatography F->H Failure

Caption: Step-by-step logic for inducing crystallization.

References

  • FooDB. (2010, April 8). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085205B - A kind of preparation method of acetophenone compounds.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Chemical Synthesis?. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Organic Synthesis | FAQs | Chemical Research Support. Retrieved from [Link]

  • Bio-Fab Research. (n.d.). FAQs. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Interchim – Blog. (2021, January 15). From Synthesis to purification: 5 tips to make the process easier and faster. Retrieved from [Link]

  • Master Organic Chemistry. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • SciELO. (2024, August 6). Communication. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone - [D67685]. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-(3,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2019, April 23). The Science of Recrystallization. Retrieved from [Link]

  • Shan, S., et al. (2009). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. Retrieved from [Link]

  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone Production

Welcome to the technical support center dedicated to the synthesis and scale-up of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to addr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the production of this key intermediate. By leveraging a deep understanding of the underlying chemistry and providing practical, field-tested solutions, this resource aims to facilitate a smooth transition from laboratory-scale experiments to robust, large-scale manufacturing.

Overview of the Primary Synthetic Route: Friedel-Crafts Acylation

The most prevalent method for synthesizing 1-(3,4-Dimethoxy-2-methylphenyl)ethanone is the Friedel-Crafts acylation of 3,4-dimethoxytoluene (also known as 4-methylveratrole). This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring, typically using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

While straightforward in principle, the scale-up of this reaction presents several challenges, primarily concerning regioselectivity, reaction control, and product purification. The electron-donating nature of the two methoxy groups and the methyl group on the starting material activates the ring towards electrophilic attack, but also complicates the control of the substitution position.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone?

A1: The primary challenge is controlling the regioselectivity of the Friedel-Crafts acylation. The starting material, 3,4-dimethoxytoluene, has three potential sites for acylation. The two methoxy groups and the methyl group are all ortho-, para-directing, which can lead to a mixture of isomeric products. The desired product is formed by acylation at the 2-position, which is ortho to both the methyl and a methoxy group. However, acylation at other positions can also occur, leading to difficult-to-separate impurities.

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?

A2: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1] This complex deactivates the catalyst, preventing it from participating in further reactions.[1] Therefore, at least a stoichiometric amount of the catalyst is necessary to drive the reaction to completion. In some protocols, a slight excess (1.1 to 1.3 equivalents) is recommended.[2]

Q3: Can I use a catalytic amount of a milder Lewis acid?

A3: For highly activated aromatic rings, it is sometimes possible to use catalytic amounts of milder Lewis acids (e.g., Zn(II) salts) or Brønsted acids.[1] However, the reactivity of 3,4-dimethoxytoluene and the potential for catalyst deactivation by the product often necessitate the use of a strong Lewis acid in stoichiometric quantities for efficient conversion. Experimentation with solid acid catalysts like zeolites could offer improved selectivity and easier work-up, but may require significant process optimization.[3]

Q4: What are the main byproducts to expect?

A4: The main byproducts are positional isomers of the desired product, such as 1-(2,3-dimethoxy-5-methylphenyl)ethanone and 1-(4,5-dimethoxy-2-methylphenyl)ethanone. Di-acylated products can also form, especially if an excess of the acylating agent is used. Additionally, at elevated temperatures, tar-like substances may be produced.[4]

Troubleshooting Guide: From Low Yields to Impure Products

This section provides solutions to specific problems you may encounter during the scale-up of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone production.

Issue 1: Low Reaction Yield
Potential Cause Recommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Insufficient Catalyst Loading As the ketone product complexes with the Lewis acid, a stoichiometric amount is typically required.[1] Ensure at least 1.1 equivalents of the catalyst are used.
Low Reaction Temperature While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is not proceeding to completion, a modest increase in temperature may be necessary. Monitor the reaction progress closely by TLC or HPLC.
Impure Starting Materials Impurities in the 3,4-dimethoxytoluene or the acylating agent can poison the catalyst. Use high-purity starting materials.
Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities
Potential Cause Recommended Solution
High Reaction Temperature Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers. Running the reaction at a lower temperature (e.g., 0 to -10 °C) can improve the kinetic selectivity for the desired product.[5]
Choice of Solvent The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with different solvents may improve selectivity.
Steric Hindrance The choice of acylating agent can influence regioselectivity due to steric effects. For the synthesis of the target molecule, acetyl chloride or acetic anhydride are standard. Using a bulkier acylating agent is not recommended.
Issue 3: Difficult Work-up and Product Isolation
Potential Cause Recommended Solution
Emulsion Formation During Quenching The work-up of large-scale Friedel-Crafts reactions can be challenging due to the formation of emulsions when quenching the reaction mixture with water. Slow and controlled addition of the reaction mixture to ice-cold aqueous acid with vigorous stirring can help minimize emulsion formation.
Co-precipitation of Product with Aluminum Salts The product can sometimes co-precipitate with the aluminum salts formed during work-up. Ensure thorough extraction with a suitable organic solvent. Washing the combined organic layers with dilute acid can help remove residual aluminum salts.
Difficulty in Separating Isomers by Crystallization Isomeric byproducts often have similar physical properties to the desired product, making separation by crystallization difficult. A carefully optimized solvent system for recrystallization is crucial. If crystallization is ineffective, column chromatography may be necessary, although this is less ideal for large-scale production.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Safety Precautions: This reaction is exothermic and involves corrosive and moisture-sensitive reagents. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

  • 3,4-Dimethoxytoluene (1.0 equivalent)

  • Anhydrous Aluminum Chloride (1.1 equivalents)

  • Acetyl Chloride (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Jacketed reactor with overhead stirring, temperature probe, and addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Cooling system for the reactor

Procedure:

  • Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Catalyst Slurry: Charge the reactor with anhydrous dichloromethane and anhydrous aluminum chloride under a positive pressure of inert gas. Cool the resulting slurry to 0 °C with stirring.

  • Acylating Agent Addition: Slowly add acetyl chloride to the catalyst slurry via the addition funnel, maintaining the temperature below 5 °C.

  • Substrate Addition: Dissolve 3,4-dimethoxytoluene in anhydrous dichloromethane and add it dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture to the ice/acid mixture with vigorous stirring.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 1-(3,4-Dimethoxy-2-methylphenyl)ethanone.

Visualizing the Process

Workflow for Scale-Up Production

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents prep_reactor Inert & Dry Reactor prep_reagents->prep_reactor charge_catalyst Charge AlCl3 & DCM Cool to 0°C prep_reactor->charge_catalyst add_acyl Add Acetyl Chloride (< 5°C) charge_catalyst->add_acyl add_substrate Add 3,4-Dimethoxytoluene Solution (< 5°C) add_acyl->add_substrate stir Stir at 0-5°C (2-4h) add_substrate->stir quench Quench in Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry_conc Dry & Concentrate wash->dry_conc purify Recrystallize dry_conc->purify product product purify->product Final Product

Caption: A typical workflow for the scale-up synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone.

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? check_yield->check_purity No inactive_catalyst Check Catalyst Activity & Anhydrous Conditions check_yield->inactive_catalyst Yes isomer_issue Isomeric Impurities? check_purity->isomer_issue Yes insufficient_catalyst Verify Stoichiometric Catalyst Loading inactive_catalyst->insufficient_catalyst low_temp Optimize Reaction Temperature insufficient_catalyst->low_temp high_temp Lower Reaction Temperature isomer_issue->high_temp Yes other_impurities Other Byproducts? isomer_issue->other_impurities No solvent_effect Screen Solvents high_temp->solvent_effect workup_issue Optimize Work-up & Purification other_impurities->workup_issue Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Cardillo, P., et al. (2002). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 6(3), 279-285. Available at: [Link]

  • Vekariya, R. H., Horton, M. C., & Aubé, J. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 299-314. Available at: [Link]

  • ResearchGate. (n.d.). Preparative synthesis of veratraldehyde and citral oxime esters. Available at: [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Google Patents. (n.d.). US6403843B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • ResearchGate. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions with Lewis Acids. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Lewis acid and reaction conditions | Download Table. Available at: [Link]

  • Google Patents. (2011). Method for synthesizing veratraldehyde.
  • University of Massachusetts Lowell. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. (n.d.). CN101434523A - Chemical synthesis formula and process of veratraldehyde.
  • Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • Scribd. (2004). Friedel Crafts Acylation. Available at: [Link]

  • PMC. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • European Patent Office. (2013). PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. Available at: [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Demethylation in 1-(3,4-Dimethoxy-2-methylphenyl)ethanone Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 1-(3,4-Dimethoxy-2-methylphenyl)ethanone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 1-(3,4-Dimethoxy-2-methylphenyl)ethanone .

While aryl methyl ethers are generally robust protecting groups, the unique steric topology of this molecule—featuring an acetyl group at C1, a methyl group at C2, and adjacent methoxy groups at C3 and C4—creates specific vulnerabilities. The steric strain around the C3 methoxy group makes it particularly susceptible to unwanted demethylation (ether cleavage) under harsh synthetic conditions. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your methoxy groups remain intact during complex transformations.

Mechanistic Insight: The Demethylation Pathway

To prevent demethylation, we must first understand the causality behind it. Methoxy cleavage typically occurs via an SN​2 mechanism triggered by either strong Lewis acids or harsh nucleophiles . When a strong Lewis acid (e.g., BBr3​ , AlCl3​ ) is introduced, it coordinates with the lone pairs on the methoxy oxygen. This creates a highly electron-deficient oxonium intermediate, weakening the O−CH3​ bond. A halide nucleophile then attacks the methyl group, expelling the phenoxide and resulting in irreversible demethylation.

Mechanism Substrate 1-(3,4-Dimethoxy-2- methylphenyl)ethanone Harsh Strong Lewis Acid (e.g., AlCl3, BBr3) Substrate->Harsh Mild Mild Lewis Acid (e.g., ZnCl2) Substrate->Mild Complex O-Coordination & Bond Weakening Harsh->Complex Demethyl SN2 Cleavage (Demethylation) Complex->Demethyl Preserve Methoxy Preserved Desired Product Mild->Preserve

Mechanistic pathways of Lewis acid-induced demethylation versus preservation.

Troubleshooting FAQs

Q1: I am performing a Lewis acid-catalyzed acylation/alkylation, and I am seeing significant phenol formation. How do I prevent this? Causality: The use of stoichiometric, hard Lewis acids like AlCl3​ or BBr3​ drives the formation of the oxonium complex described above. Furthermore, the C2 methyl group forces the C1 acetyl group out of the aromatic plane, increasing local steric strain. Demethylation at C3 partially relieves this strain, making the cleavage thermodynamically favorable under harsh conditions. Solution: Switch to milder, softer Lewis acids such as ZnCl2​ , InCl3​ , or TiCl4​ at strictly controlled cryogenic temperatures (-78 °C to -20 °C). These reagents provide sufficient electrophilic activation without the bond-dissociation energy required to cleave the aryl ether .

Q2: During the enolate formation for an Aldol condensation, my methoxy groups are being cleaved. What is going wrong? Causality: While ethers are stable to standard bases, employing strong, unhindered nucleophilic bases (like NaOH , KOH , or sodium ethanethiolate) at elevated temperatures leads to direct SN​2 attack on the methyl carbon of the ether. Solution: Utilize non-nucleophilic, sterically hindered bases such as Lithium hexamethyldisilazide (LiHMDS) or Lithium diisopropylamide (LDA) at -78 °C. Their massive steric bulk prevents them from attacking the methoxy carbon, restricting their reactivity exclusively to the deprotonation of the C1 acetyl group.

Q3: I need to brominate the aromatic ring at the C5 or C6 position. How do I avoid ether cleavage from the reaction byproducts? Causality: Standard electrophilic aromatic substitution with Br2​ generates stoichiometric hydrobromic acid ( HBr ). In non-polar solvents, concentrated HBr protonates the methoxy oxygen, and the resulting bromide ion cleaves the ether . Solution: Abandon Br2​ in favor of N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF. NBS provides a controlled, low concentration of electrophilic bromine without generating destructive acidic byproducts.

Reagent Compatibility & Quantitative Data

To assist in your experimental design, the following table summarizes the demethylation risks associated with common reagents when applied to dimethoxyarenes, alongside field-proven alternatives.

Table 1: Reagent Compatibility with Aryl Methyl Ethers (Methoxy Preservation)

Reaction TypeReagent / ConditionsDemethylation RiskRecommended AlternativePreservation Yield (%)
Lewis Acid Catalysis BBr3​ , CH2​Cl2​ , -20 °CVery High ZnCl2​ or TiCl4​ (controlled)< 5% (with BBr3​ )
Lewis Acid Catalysis AlCl3​ (stoichiometric), HeatHigh InCl3​ (catalytic), RT10 - 30% (with AlCl3​ )
Enolate Formation NaOH , H2​O /EtOH, RefluxModerateLiHMDS, THF, -78 °C~60% (with NaOH )
Enolate Formation LiHMDS, THF, -78 °CVery LowN/A (Optimal choice)> 98%
Bromination Br2​ , FeBr3​ , HeatHigh (due to HBr )NBS, DMF, RT< 40% (with Br2​ )
Bromination NBS, DMF, RTVery LowN/A (Optimal choice)> 95%
Self-Validating Experimental Protocols

The following methodologies are engineered with built-in validation steps to ensure scientific integrity and prevent costly downstream failures.

Protocol A: Kinetic Enolate Formation (Preserving Methoxy Groups)

Objective: Quantitative enolization of the C1 acetyl group without nucleophilic ether cleavage.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone and dissolve in anhydrous THF to a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for thermal equilibration.

  • Base Addition: Dropwise add 1.1 equivalents of LiHMDS (1.0 M in THF) over 10 minutes.

  • Self-Validation Check (Critical): Before adding your electrophile, withdraw a 0.1 mL aliquot, quench it immediately in D2​O , and analyze via 1H -NMR. The complete disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of deuterium incorporation confirms quantitative enolate formation. The retention of the two methoxy singlets (~3.8-3.9 ppm) validates that the base selection successfully prevented ether cleavage.

  • Electrophile Addition: Add 1.2 equivalents of the target aldehyde dropwise.

  • Cold Quenching: After 2 hours at -78 °C, quench the reaction while still cold by adding saturated aqueous NH4​Cl . This prevents exposure to high-temperature basic conditions during the warmup phase.

  • Workup: Warm to room temperature, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Mild Electrophilic Bromination (Avoiding HBr-induced Cleavage)

Objective: Halogenation of the aromatic ring while preventing acid-catalyzed demethylation.

  • Preparation: Dissolve 1.0 eq of the substrate in anhydrous DMF (0.5 M).

  • Reagent Addition: Add 1.05 eq of N-Bromosuccinimide (NBS) in small portions over 20 minutes at 0 °C.

  • Reaction: Shield the flask from light (to suppress radical side-reactions) and stir at room temperature for 4 hours.

  • Self-Validation Check (Critical): Run a parallel micro-scale reaction (10 mg) using standard Br2​/FeBr3​ . Compare the TLC profiles of both reactions. The NBS reaction will show a single clean product spot (UV active), while the Br2​ reaction will exhibit highly polar streaking near the baseline (indicative of phenolic demethylation products). This visual validation confirms the necessity and success of the mild NBS conditions.

  • Workup: Pour the mixture into ice water and extract with diethyl ether. Wash the organic layer three times with distilled water to completely remove DMF and succinimide, preventing any acidic concentration during rotary evaporation.

Workflow Logic: Condition Selection Matrix

Workflow Start Reaction Planning: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone BaseCheck Does the step require a base? Start->BaseCheck AcidCheck Does the step require an acid? Start->AcidCheck UseNonNuc Use Non-Nucleophilic Base (LDA, LiHMDS at -78°C) BaseCheck->UseNonNuc Yes AvoidNuc Avoid Strong Nucleophiles (NaOH, NaSEt + Heat) BaseCheck->AvoidNuc Warning UseMild Use Mild Acid (ZnCl2, NBS) or Catalytic Amounts AcidCheck->UseMild Yes AvoidHarsh Avoid Stoichiometric AlCl3, BBr3, or HBr AcidCheck->AvoidHarsh Warning

Decision matrix for selecting reaction conditions to prevent ether cleavage.

References
  • Organic Chemistry Portal. "Alcohol or phenol synthesis by ether cleavage." Organic Chemistry Portal Database. Available at:[Link]

  • Green Chemistry. "Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals." Royal Society of Chemistry (RSC), 2023. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Emulsions in 1-(3,4-Dimethoxy-2-methylphenyl)ethanone Workups

Welcome to the Technical Support Center. As researchers scale up the synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone—a highly functionalized acetophenone derivative—one of the most frequent bottlenecks encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers scale up the synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone—a highly functionalized acetophenone derivative—one of the most frequent bottlenecks encountered is the formation of stubborn emulsions during the liquid-liquid extraction phase.

This guide synthesizes mechanistic chemical logic with field-proven techniques to help you prevent, troubleshoot, and resolve these emulsions.

Mechanistic Causality: Why Do These Emulsions Form?

To defeat an emulsion, you must first understand its chemical origin. The synthesis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone typically proceeds via a Friedel-Crafts acylation of 2,3-dimethoxytoluene using acetyl chloride and a stoichiometric excess of an aluminum chloride ( AlCl3​ ) catalyst[1].

When the reaction is quenched for aqueous workup, two distinct emulsion-stabilizing forces emerge:

  • Pickering Emulsions via Aluminum Salts : Quenching AlCl3​ with pure water generates insoluble, gelatinous aluminum hydroxide ( Al(OH)3​ ) networks. These fine solid particulates migrate to the aqueous-organic interface, physically blocking the coalescence of droplets and creating a highly stable Pickering emulsion[2].

  • Amphiphilic Product Properties : The target molecule, 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, possesses a hydrophobic aromatic core alongside hydrophilic methoxy and ketone moieties. This weak surfactant-like character lowers the interfacial tension between the organic solvent (e.g., dichloromethane) and the aqueous phase, further stabilizing the microscopic droplets[2].

ReactionPathway AcCl Acetyl Chloride + AlCl3 Acylium Acylium Ion (Electrophile) AcCl->Acylium Activation Intermediate Sigma Complex Acylium->Intermediate Substrate 2,3-Dimethoxytoluene Substrate->Intermediate Electrophilic Attack ProductComplex Product-AlCl3 Complex Intermediate->ProductComplex Deprotonation Quench Aqueous HCl Quench (Hydrolysis) ProductComplex->Quench Workup Final 1-(3,4-Dimethoxy- 2-methylphenyl)ethanone Quench->Final Emulsion Risk

Caption: Reaction pathway for 1-(3,4-Dimethoxy-2-methylphenyl)ethanone highlighting the emulsion risk point.

Frequently Asked Questions (FAQs)

Q1: My organic layer looks milky and refuses to separate after the initial quench. Should I just wait? A1: Patience is the first step; waiting 10-15 minutes allows temporary kinetic emulsions to settle[2]. However, if the emulsion persists beyond 15 minutes, it is thermodynamically stabilized (likely by aluminum salts or amphiphilic byproducts) and requires active chemical or mechanical intervention.

Q2: Does the choice of quench solution matter? A2: Absolutely. Quenching with pure ice or water is a primary cause of Al(OH)3​ precipitation. You must quench with a strong aqueous acid (e.g., 1M - 3M HCl)[3]. The low pH protonates the hydroxyl groups, converting the insoluble polymeric network into soluble [Al(H2​O)6​]3+ ions, which easily partition into the aqueous phase without stabilizing an emulsion[4].

Q3: How does adding brine (salting out) break the emulsion? A3: Adding saturated sodium chloride (brine) increases the ionic strength of the aqueous phase[2]. This maximizes the density difference between the aqueous and organic layers and decreases the solubility of partially polar organic molecules in the water layer (the "salting out" effect), forcing the phases to separate[4][5].

Q4: When should I resort to Celite filtration? A4: If you observe a "rag layer" of visible solids at the interface, or if acidification fails to clear the milky appearance, the emulsion is stabilized by suspended particulates. Vacuum filtration through a Celite pad physically strips these particulates from the mixture, allowing the filtrate to separate cleanly[2].

Emulsion Troubleshooting Workflow

EmulsionTroubleshooting Start Emulsion Forms During Workup Wait Wait 10-15 mins Start->Wait Check Did layers separate? Wait->Check Brine Add Saturated NaCl Check->Brine No, milky liquid Acid Add 1M-3M HCl Check->Acid No, gelatinous solids Success Clean Phase Separation Check->Success Yes Filter Vacuum Filter via Celite Brine->Filter Emulsion persists Brine->Success Phases separate Filter->Success Filtrate separates Acid->Filter Solids persist Acid->Success Solids dissolve

Caption: Decision tree for troubleshooting and breaking emulsions during aqueous workup.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints.

Protocol A: Optimized Acidic Quench (Preventative)

Objective: Prevent Pickering emulsions by solubilizing aluminum salts during the initial workup.

  • Preparation : In a large Erlenmeyer flask, prepare a quench bath consisting of crushed ice and 3M HCl. The volume should be 3-5 times the reaction volume[3].

    • Validation Check: Test the quench bath with pH paper; it must read pH < 1.

  • Quenching : While stirring vigorously, add the crude Friedel-Crafts reaction mixture dropwise to the cold acid[3]. Maintain the internal temperature below 20°C.

    • Validation Check: The resulting mixture should be a clear, biphasic liquid. If white, gelatinous clumps form and persist, the acid concentration is locally depleted; add more 3M HCl.

  • Extraction : Transfer the quenched mixture to a separatory funnel and add the extraction solvent (e.g., dichloromethane). Shake gently, venting frequently.

    • Validation Check: Upon resting the funnel, two distinct, transparent layers should form within 5 minutes.

Protocol B: Celite Filtration (Reactive)

Objective: Break an active, solid-stabilized emulsion.

  • Pad Preparation : Place a piece of filter paper in an appropriately sized Büchner funnel. Add a 1-2 cm layer of Celite®[2].

  • Wetting : Wet the Celite pad with the pure organic extraction solvent under vacuum.

    • Validation Check: The solvent should pull through evenly without channeling or cracking the pad.

  • Filtration : Pour the entire emulsified mixture through the Celite pad under active vacuum.

    • Validation Check: The filtrate collected in the receiving flask should immediately separate into two clear phases. A gray/white sludge will remain trapped on the Celite pad[2].

  • Separation : Transfer the biphasic filtrate to a clean separatory funnel, allow the layers to settle, and drain.

Quantitative Comparison of Emulsion-Breaking Techniques

The following table summarizes the efficacy and impact of various emulsion-breaking strategies to help you select the optimal method for your specific scenario.

TechniqueMechanism of ActionAverage Time to SeparationYield Recovery ImpactBest Use Case
3M HCl Addition Dissolves interfacial aluminum salts into soluble [Al(H2​O)6​]3+ < 5 minsHigh (>95%)Al-salt stabilized Pickering emulsions[3]
Saturated NaCl (Brine) Increases aqueous ionic strength; maximizes density differential5-10 minsHigh (>95%)Mild, surfactant-induced emulsions[5]
Celite Filtration Physically removes fine solid particulates stabilizing the interface15-20 minsModerate (85-90%, due to pad retention)Stubborn, solid-stabilized "rag layers"[2]
Centrifugation Forces density-based phase separation via high gravitational force10-15 minsHigh (>95%)Small-scale (<50 mL) stubborn emulsions[5]

References

  • Techniques and Experiments for Organic Chemistry Addison Ault, Cornell College / tau.ac.il URL:[Link]

  • How do I break up the emulsion formed after quenching a reduction reaction with LiAlH4? ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Minimizing By-Products in Acetophenone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the chemoselective synthesis of acetophenone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the chemoselective synthesis of acetophenone. Acetophenone is a critical intermediate in pharmaceuticals and agrochemicals, synthesized primarily via two distinct pathways: the Friedel-Crafts Acylation of Benzene and the Catalytic Oxidation of Ethylbenzene (OEB-A) [1].

Both pathways present unique thermodynamic and kinetic challenges that lead to specific by-product profiles. This guide provides field-proven, mechanistic solutions to suppress these impurities and validate your experimental workflows.

Part 1: Friedel-Crafts Acylation Troubleshooting

The Friedel-Crafts acylation of benzene using acetyl chloride (or acetic anhydride) and an aluminum chloride ( AlCl3​ ) catalyst is a classic, high-yield route[2]. However, improper stoichiometric control or thermal mismanagement can lead to stalled reactions or degradation.

Q1: Why is my reaction yielding significant amounts of unreacted benzene and tarry residues instead of acetophenone?

A: This is a dual issue of catalyst deactivation and localized thermal degradation. Unlike Friedel-Crafts alkylation, where the Lewis acid catalyst is constantly regenerated, the ketone product in acylation (acetophenone) possesses a basic carbonyl oxygen that forms a highly stable, stoichiometric complex with AlCl3​ [3].

  • The Causality: If you use exactly 1.0 equivalent (or less) of AlCl3​ , the reaction will stall prematurely as the catalyst becomes entirely sequestered by the newly formed product. You must use at least 1.1 to 1.2 equivalents of strictly anhydrous AlCl3​ [3].

  • Tarry Residues: These occur when the highly exothermic addition of acetyl chloride is performed too rapidly. Localized overheating causes the acetyl chloride to undergo self-condensation (forming ketene intermediates) which polymerize into dark, tarry by-products.

Q2: How do I prevent polyacylation (e.g., diacetylbenzene formation)?

A: Mechanistically, polyacylation is inherently rare in this workflow. The introduction of an acyl group strongly deactivates the benzene ring toward further electrophilic aromatic substitution by withdrawing electron density[3][4]. If you are detecting diacetylbenzene via GC-MS, it indicates that an extreme excess of the acylating agent was used under prolonged, high-heat conditions. Enforce a strict 1:1.05 molar ratio of benzene to acetyl chloride to eliminate this by-product.

FC_Troubleshooting Start Analyze Reaction Mixture Issue1 High Unreacted Benzene (Stalled Reaction) Start->Issue1 Issue2 Tarry/Polymeric Residue (Degradation) Start->Issue2 Issue3 Multiple Acylations (Diacetylbenzene) Start->Issue3 Sol1 Increase AlCl3 to >1.1 eq. Ensure strictly anhydrous Issue1->Sol1 Sol2 Control addition rate Keep T < 5°C initially Issue2->Sol2 Sol3 Reduce acylating agent to 1.0 stoichiometry Issue3->Sol3

Diagnostic workflow for identifying and resolving Friedel-Crafts acylation by-products.

Protocol 1: Self-Validating Friedel-Crafts Acylation of Benzene

This protocol incorporates built-in validation steps to ensure mechanistic fidelity.

  • Anhydrous Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas trap (to capture evolved HCl ). Purge with dry N2​ .

  • Catalyst Suspension: Add 1.15 equivalents of anhydrous AlCl3​ to 1.0 equivalent of benzene. Validation check: The suspension should remain easily stirrable and free of clumping.

  • Electrophile Addition: Cool the flask to 0–5 °C. Add 1.05 equivalents of acetyl chloride dropwise over 30 minutes. Validation check: Observe the steady evolution of HCl gas; a violent surge indicates the addition is too fast.

  • Reaction Maturation: Gradually warm the mixture to 60 °C and heat under reflux for 30 minutes to drive the reaction to completion[2].

  • Quenching (Critical Step): Cool to room temperature. Pour the mixture slowly over crushed ice containing concentrated HCl . Causality: The acidic ice water hydrolyzes the stable aluminum-acetophenone complex without triggering base-catalyzed aldol condensation of the acetophenone product. Extract with ether, wash with 5% NaOH and brine, dry over MgSO4​ , and distill.

Part 2: Catalytic Oxidation of Ethylbenzene (OEB-A) Troubleshooting

The oxidation of ethylbenzene to acetophenone (OEB-A) is an attractive, low-cost alternative to Friedel-Crafts, but it suffers from lower selectivity due to the formation of 1-phenylethanol, benzaldehyde, and benzoic acid[1].

Q3: My oxidation is yielding high levels of ethylbenzene hydroperoxide (EBHP) and 1-phenylethanol instead of acetophenone. How can I shift the selectivity?

A: In the aerobic oxidation of ethylbenzene, ethylbenzene hydroperoxide (EBHP) is the primary radical intermediate[5]. The divergence between forming acetophenone (target) and 1-phenylethanol (by-product) depends heavily on the reactor's chemical environment.

  • The Causality: Alkali metals (like sodium) catalyze the decomposition of EBHP toward 1-phenylethanol. By reducing the alkali metal content in your reaction mixture to below 0.1 ppm and intentionally incorporating 0.05 to 2.0 wt% water , you alter the decomposition kinetics. This specific microenvironment suppresses the alcohol pathway and selectively shifts the decomposition of EBHP toward acetophenone[5].

Q4: What catalyst systems minimize over-oxidation to benzaldehyde and benzoic acid?

A: Prolonged heating with harsh oxidants cleaves the C-C bond, leading to benzaldehyde and benzoic acid. To prevent this, transition metal complexes or supported nanoparticles should be utilized with milder oxidants like tert-butyl hydroperoxide (TBHP). For example, utilizing Gold nanoparticles (3 nm) supported on Zinc Oxide ( Au/ZnO ) at 100 °C with TBHP significantly enhances acetophenone selectivity by stabilizing the dimethylethyl-1-phenylethyl peroxide intermediate, preventing over-oxidation to benzoic acid[6].

OEB_Pathway EB Ethylbenzene (EB) Ox Oxidation (O2 / TBHP) EB->Ox EBHP Ethylbenzene Hydroperoxide (EBHP) Ox->EBHP AP Acetophenone (AP) Target Product EBHP->AP Low Alkali (<0.1ppm) + H2O (0.05-2%) PE 1-Phenylethanol (PE) Major By-product EBHP->PE High Alkali / Propylene BZL Benzaldehyde & Benzoic Acid Over-oxidation AP->BZL Prolonged Heating

Mechanistic divergence in ethylbenzene oxidation highlighting by-product formation pathways.

Quantitative Data: Influence of Reaction Conditions on OEB-A Selectivity

Summarizing the kinetic and selectivity data allows for rapid comparison of optimization strategies:

Catalyst SystemOxidantTemp (°C)Additives / ConditionsAcetophenone SelectivityMajor By-Products
None (Thermal) O2​ 130Standard~19.8%EBHP, 1-Phenylethanol
None (Thermal) O2​ 130Na < 0.1 ppm, 0.15% H2​O 33.1% (Shift from EBHP)1-Phenylethanol (8.3%)
Mn Complex TBHP10024 h reaction time84.0% 1-Phenylethanol
Au/ZnO (4 wt%) TBHP100Acetonitrile solventHigh (Major Product) Benzaldehyde, Benzoic Acid

Data synthesized from patent literature and catalytic studies[1][5][6].

Protocol 2: Selective Aerobic Oxidation of Ethylbenzene ( Au/ZnO Catalyzed)

This methodology leverages surface-activated radical mechanisms to minimize over-oxidation.

  • Preparation: In a round-bottom flask, combine 0.2 M ethylbenzene in acetonitrile.

  • Catalyst Loading: Add 50 mg of 4 wt% Au/ZnO nanocatalyst[6]. Validation check: Ensure the catalyst is finely dispersed to maximize surface area for the activation of the oxidant.

  • Oxidant Introduction: Introduce 1.5 equivalents of aqueous tert-butyl hydroperoxide (TBHP). Causality: TBHP acts as the oxygen donor, activating the gold surface without generating the harsh, unselective hydroxyl radicals associated with H2​O2​ decomposition.

  • Reaction: Heat the mixture to 100 °C under reflux for 24 hours[6].

  • Isolation: Cool the mixture, filter out the heterogeneous Au/ZnO catalyst (which can be washed and reused), and remove the acetonitrile solvent under reduced pressure. Purify the crude acetophenone via vacuum distillation to separate it from trace 1-phenylethanol.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Introduction: The Challenge of Isomeric Purity and Structural Confirmation In the realm of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of organic molecules is paramount. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Isomeric Purity and Structural Confirmation

In the realm of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of organic molecules is paramount. Isomeric impurities can significantly impact the efficacy and safety of a drug substance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structure in solution. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, a substituted acetophenone derivative.

Due to the limited availability of public, experimentally verified spectra for this specific isomer, this guide employs a comparative approach. We will analyze a high-quality predicted spectrum of the target molecule and contrast it with the established experimental data of its close structural analog, 1-(3,4-Dimethoxyphenyl)ethanone (also known as acetoveratrone). This comparative analysis will serve as a robust framework for researchers to assign the spectra of the title compound and similar polysubstituted aromatic systems, highlighting the nuanced effects of substituent placement on chemical shifts.

Molecular Structures and Numbering Scheme

For clarity and consistency throughout this guide, the following atom numbering scheme will be utilized for both the target compound and the reference compound.

G cluster_0 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (Target) cluster_1 1-(3,4-Dimethoxyphenyl)ethanone (Reference) C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 C10 C10 C2->C10 C4 C4 C3->C4 O11 O C3->O11 C5 C5 C4->C5 O13 O C4->O13 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O8 O C7->O8 C9 C9 C7->C9 C12 C12 O11->C12 C14 C14 O13->C14 RC1 C1' RC2 C2' RC1->RC2 RC7 C7' RC1->RC7 RC3 C3' RC2->RC3 RH2 H2' RC2->RH2 RC4 C4' RC3->RC4 RO11 O' RC3->RO11 RC5 C5' RC4->RC5 RO13 O' RC4->RO13 RC6 C6' RC5->RC6 RH5 H5' RC5->RH5 RC6->RC1 RH6 H6' RC6->RH6 RO8 O' RC7->RO8 RC9 C9' RC7->RC9 RC12 C12' RO11->RC12 RC14 C14' RO13->RC14

Caption: Molecular structures and atom numbering for NMR assignment.

Comparative Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(3,4-Dimethoxy-2-methylphenyl)ethanone and the experimental data for the reference compound, 1-(3,4-Dimethoxyphenyl)ethanone. The predicted data was generated using the online NMR prediction tool, NMRDB.org.[1] The experimental data for the reference compound is sourced from the Human Metabolome Database (HMDB) as cited in PubChem.[2]

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

Assignment (Target) Predicted δ (ppm) Predicted Multiplicity Assignment (Reference) Experimental δ (ppm) [2]Experimental Multiplicity
H-67.23dH-6'7.62d
H-56.81dH-5'6.89d
---H-2'7.53dd
4-OCH₃ (C14)3.90s4-OCH₃ (C14')3.94s
3-OCH₃ (C12)3.86s3-OCH₃ (C12')3.95s
-COCH₃ (C9)2.52s-COCH₃ (C9')2.57s
2-CH₃ (C10)2.38s---

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Assignment (Target) Predicted δ (ppm) Assignment (Reference) Experimental δ (ppm) [2]
C=O (C7)202.1C=O (C7')196.61
C4155.6C4'153.34
C3146.4C3'149.04
C1133.0C1'130.52
C2130.8C6'123.29
C6124.9C2'110.13
C5108.6C5'110.13
4-OCH₃ (C14)56.23-OCH₃ or 4-OCH₃55.96
3-OCH₃ (C12)55.93-OCH₃ or 4-OCH₃55.96
-COCH₃ (C9)31.8-COCH₃ (C9')26.13
2-CH₃ (C10)15.7--

Detailed Spectral Assignment and Rationale

The introduction of a methyl group at the C-2 position in the target molecule induces significant changes in the electronic environment and steric hindrance compared to the reference compound, which are reflected in the NMR spectra.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-5 and H-6): In the reference compound, H-2', H-5', and H-6' appear in the aromatic region. In our target molecule, the substitution at C-2 leaves only two aromatic protons, H-5 and H-6.

    • H-6 (Predicted δ 7.23, d): This proton is ortho to the electron-withdrawing acetyl group, which should place it furthest downfield. However, it is also ortho to the electron-donating methyl group. The prediction places it at 7.23 ppm. This is upfield compared to H-6' (δ 7.62) in the reference, likely due to the steric and electronic influence of the adjacent methyl group. It is predicted as a doublet due to coupling with H-5.

    • H-5 (Predicted δ 6.81, d): This proton is ortho to the electron-donating methoxy group at C-4, which causes significant shielding and an upfield shift. Its position is comparable to H-5' (δ 6.89) in the reference compound. It appears as a doublet from coupling to H-6.

  • Methoxy Protons (3-OCH₃ and 4-OCH₃):

    • 4-OCH₃ (Predicted δ 3.90, s): The chemical shift is very similar to the methoxy protons in the reference compound (δ 3.94/3.95).[2]

    • 3-OCH₃ (Predicted δ 3.86, s): This methoxy group is now flanked by two substituents (C-2 methyl and C-4 methoxy). Steric hindrance from the adjacent C-2 methyl group may cause a slight upfield shift compared to the unhindered methoxy groups in the reference compound.

  • Acetyl Methyl Protons (-COCH₃):

    • C9-H (Predicted δ 2.52, s): The acetyl methyl protons appear as a sharp singlet. The predicted shift is very close to the experimental value in the reference compound (δ 2.57).[2] The ortho-methyl group at C-2 may force the acetyl group slightly out of the plane of the aromatic ring, which could subtly influence its chemical shift.

  • Aryl Methyl Protons (2-CH₃):

    • C10-H (Predicted δ 2.38, s): This signal, unique to the target molecule, is a singlet in the typical range for a methyl group attached to an aromatic ring.

¹³C NMR Spectrum Analysis

The broader chemical shift range in ¹³C NMR often allows for a more definitive assignment of each carbon atom.[3]

  • Carbonyl Carbon (C=O):

    • C7 (Predicted δ 202.1): Carbonyl carbons in ketones typically resonate between 205-220 ppm.[4] The prediction at 202.1 ppm is significantly downfield from the reference compound's C7' at 196.61 ppm.[2] This deshielding is likely due to steric hindrance from the ortho-methyl group (C10), which may disrupt the coplanarity of the acetyl group with the benzene ring, altering its electronic environment.

  • Aromatic Carbons (C1-C6):

    • C3 and C4 (Predicted δ 146.4 and 155.6): These carbons are directly attached to the electron-donating methoxy groups and are therefore the most deshielded (downfield) of the ring carbons, appearing at the lowest field. C4 is likely further downfield due to the para-acetyl group.

    • C1, C2, C6 (Predicted δ 133.0, 130.8, 124.9): These are the quaternary carbons of the aromatic ring. Their chemical shifts are influenced by the attached substituents. C1, bearing the acetyl group, and C2, bearing the methyl group, are expectedly downfield.

    • C5 (Predicted δ 108.6): This carbon, bearing a hydrogen and being ortho to one methoxy group and para to another, is the most shielded (upfield) of the aromatic carbons.

  • Methoxy Carbons (C12 and C14):

    • Predicted δ 55.9 and 56.2: These values are typical for methoxy carbons attached to an aromatic ring and are consistent with the experimental values for the reference compound (δ 55.96).[2][5]

  • Methyl Carbons (C9 and C10):

    • -COCH₃ (C9, Predicted δ 31.8): This is significantly downfield compared to the reference (δ 26.13), again suggesting a change in the electronic environment of the acetyl group due to the ortho-methyl substituent.

    • 2-CH₃ (C10, Predicted δ 15.7): This chemical shift is in the typical range for an aryl-bound methyl carbon.

Experimental Protocols

To obtain high-quality NMR spectra for structural verification, adherence to a standardized experimental protocol is crucial.

Sample Preparation

A properly prepared sample is the foundation of a high-resolution NMR spectrum. The sample must be dissolved in a suitable deuterated solvent, be free of particulate matter, and have the correct concentration.[6]

  • Materials:

    • High-quality 5 mm NMR tube and cap

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8% D)

    • Sample: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Glass vial

    • Pasteur pipette with a cotton or glass wool plug

  • Procedure:

    • Accurately weigh the required amount of the sample into a clean, dry glass vial.[7]

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[6]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical.[7]

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step removes any suspended particulate matter that could degrade spectral resolution.[8]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.[9]

    • Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the standard steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

Caption: Standard workflow for NMR data acquisition.

  • Key Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: ~16 ppm, centered around 6-7 ppm.

  • Key Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

    • Number of Scans: 256 to 1024 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: ~240 ppm, centered around 100-120 ppm.

Conclusion

This guide demonstrates a powerful and practical approach for the ¹H and ¹³C NMR spectral assignment of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. By leveraging high-quality predicted spectra and comparing them against the experimental data of a close structural analog, a confident and well-reasoned assignment can be achieved. The analysis highlights the predictable yet significant influence of an additional ortho-methyl substituent on the chemical shifts of both proton and carbon nuclei, primarily through steric effects that can alter the conformation and electronic environment of nearby functional groups. The provided protocols offer a standardized methodology for obtaining reliable NMR data, which is essential for the rigorous characterization required in research and drug development.

References

  • NMR Sample Preparation. (n.d.). Retrieved from University of California, Davis, Department of Chemistry.
  • Organomation. (n.d.).
  • Western University. (n.d.). PREPARING AN NMR SAMPLE.
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  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra.
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  • Mestrelab. (n.d.). Download NMR Predict.
  • JoVE. (2024, April 04). Carbon-13 (¹³C) NMR: Overview.
  • Castillo, A. M., Patiny, L., & Wist, J. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

  • University of Rochester. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Oregon State University. (2022, March 09). 13C NMR Chemical Shift.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • FooDB. (2010, April 08). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).
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  • Spectral Database for Organic Compounds (SDBS). (n.d.). UW-Madison Libraries.
  • re3data.org. (2023, June 20).
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  • Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of physical chemistry. A, 117(3), 543–552. [Link]

  • Lafayette College Libraries. (n.d.).
  • ResearchGate. (n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).
  • Royal Society of Chemistry. (n.d.).
  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 45(10), 865-883.
  • Chemistry Steps. (2024, August 01). NMR Chemical Shift Values Table.
  • PubChem. (n.d.). 1-(4-Methoxy-2,6-dimethylphenyl)ethanone.
  • American Chemical Society Publications. (2012, December 26).
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  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).
  • ResearchGate. (n.d.). Figure S6. 13 C NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c).
  • PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. Retrieved from [Link]

  • SpectraBase. (n.d.). ethanone, 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]- - Optional[13C NMR].
  • Agilent. (n.d.).
  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone.
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  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-.
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  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(5-Amino-2-methylphenyl)ethanone.
  • Sigma-Aldrich. (n.d.). 4',5'-Dimethoxy-2'-methylacetophenone.

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Comparative

comparative reactivity of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone with other acetophenones.

As a Senior Application Scientist, evaluating the reactivity of substituted aromatic ketones requires moving beyond basic electronic effects to understand the complex interplay of 3D conformation and orbital alignment. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reactivity of substituted aromatic ketones requires moving beyond basic electronic effects to understand the complex interplay of 3D conformation and orbital alignment. This guide provides an in-depth comparative analysis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9)[1] against standard acetophenone derivatives. By dissecting the structural causality—specifically Steric Inhibition of Resonance (SIR)—we can accurately predict and harness its reactivity for advanced drug development and organic synthesis.

Structural Causality: The Interplay of Sterics and Electronics

The reactivity of the acetophenone core toward nucleophilic addition is dictated by two primary factors: the electrophilicity of the carbonyl carbon and the steric accessibility of the Bürgi-Dunitz trajectory.

In a baseline molecule like 4-methoxyacetophenone , the para-methoxy group strongly donates electron density into the carbonyl via resonance (+M effect), stabilizing the ground state and reducing electrophilicity. However, 1-(3,4-Dimethoxy-2-methylphenyl)ethanone introduces a critical structural disruption: an ortho-methyl group at the 2-position.

Gas electron diffraction (GED) and ab initio studies on analogous ortho-methylacetophenones demonstrate that steric clash between the ortho-methyl and the acetyl methyl group forces the carbonyl out of the aromatic plane, resulting in a torsion angle of approximately 26° to 33°[2]. This non-planar conformation triggers Steric Inhibition of Resonance (SIR) . Because the carbonyl p-orbital is no longer parallel to the aromatic π -system, the electron-donating +M effect of the 4-methoxy group is severely attenuated[3].

Paradoxically, while SIR makes the carbonyl carbon theoretically more electrophilic than its planar counterpart, the physical bulk of the ortho-methyl group physically shields the reaction center. In nucleophilic additions, this steric penalty overwhelmingly dominates the kinetic profile, resulting in drastically reduced reaction rates[4].

SIR_Logic A Ortho-Methyl Substitution B Steric Clash with Acetyl Group A->B G Physical Shielding of Carbonyl A->G C Loss of Planarity (Torsion Angle > 25°) B->C D Steric Inhibition of Resonance (SIR) C->D E Reduced +M Effect from 4-OMe D->E F Increased Carbonyl Electrophilicity E->F H Net Reactivity: Kinetically Slowed Nucleophilic Addition F->H Electronic Factor G->H Steric Factor (Dominant)

Logical flow of Steric Inhibition of Resonance (SIR) dictating net reactivity.

Comparative Reactivity Profiling

To contextualize the performance of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, we compare it against a spectrum of acetophenones using sodium borohydride (NaBH 4​ ) reduction as a kinetic probe. Hydride transfer is highly sensitive to both the partial positive charge on the carbonyl carbon and the steric crowding of the transition state[5].

Table 1: Comparative Electronic and Steric Parameters

CompoundCarbonyl CoplanarityDominant Electronic EffectSteric Hindrance at CarbonylRelative NaBH 4​ Reduction Rate
Acetophenone Planar (~0°)None (Baseline)LowHigh (Baseline)
3,4-Dimethoxyacetophenone Planar (~0°)Strong +M, -ILowLow (Due to +M stabilization)
2-Methylacetophenone Twisted (~26–33°)Weak +I (Methyl)HighVery Low
1-(3,4-Dimethoxy-2-methylphenyl)ethanone Twisted (>25°)Attenuated +M (SIR)Very HighExtremely Low

Data synthesis derived from kinetic evidence of substituted acetophenones[5].

Experimental Workflows & Protocols

To empirically validate the comparative reactivity, the following self-validating kinetic protocol isolates the steric and electronic variables. By utilizing an internal baseline control (unsubstituted acetophenone), researchers can normalize for minor fluctuations in hydride activity or temperature.

Protocol: Kinetic Profiling via Sodium Borohydride Reduction

Rationale: NaBH 4​ reduction in propan-2-ol follows second-order kinetics. By measuring the rate of ketone depletion, we can quantitatively assess the steric penalty imposed by the ortho-methyl group against the attenuated electronic stabilization of the methoxy groups[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.01 M solution of the target ketone (e.g., 1-(3,4-Dimethoxy-2-methylphenyl)ethanone) in anhydrous propan-2-ol. Prepare a separate 0.1 M solution of NaBH 4​ in propan-2-ol, stabilized with a catalytic amount of NaOH to prevent premature decomposition.

  • Equilibration: Place both solutions in a thermostated water bath set to exactly 30.0 ± 0.1 °C for 20 minutes.

  • Internal Control Setup: In a parallel flask, prepare a 0.01 M solution of unsubstituted acetophenone to serve as the kinetic baseline.

  • Reaction Initiation: Rapidly inject equal volumes of the NaBH 4​ solution into the ketone solutions under vigorous stirring. Start the timer immediately.

  • Aliquot Sampling & Quenching: At precise intervals (e.g., 5, 10, 20, 40, and 60 minutes), withdraw 1.0 mL aliquots. Immediately quench the reaction by injecting the aliquot into 2.0 mL of cold 0.1 M HCl. This rapidly destroys unreacted NaBH 4​ and halts hydride transfer.

  • Quantification: Analyze the quenched samples via HPLC (C18 column, Acetonitrile/Water mobile phase). Monitor the disappearance of the ketone peak using UV detection at the molecule's isosbestic point.

  • Data Analysis: Plot ln([Ketone]t​/[Ketone]0​) versus time to extract the pseudo-first-order rate constants, then divide by the borohydride concentration to yield the second-order rate constant ( k2​ ).

Exp_Workflow S1 Prepare Substrate (0.01M in iPrOH) S3 Thermostat at 30°C (Baseline Control) S1->S3 S2 Prepare NaBH4 (0.1M in iPrOH) S2->S3 S4 Initiate Reaction & Aliquot Sampling S3->S4 S5 Quench (Dilute HCl) Stop Hydride Transfer S4->S5 t = 5, 10, 15... min S6 HPLC-UV Analysis Quantify Residual Ketone S5->S6

Step-by-step workflow for the kinetic profiling of acetophenone reduction.

Conclusion for Synthesis Applications

When utilizing 1-(3,4-Dimethoxy-2-methylphenyl)ethanone in drug development (such as synthesizing chalcones or complex heterocycles), standard condensation conditions (e.g., mild base at room temperature) will likely result in poor yields due to the extreme steric shielding of the ortho-methyl group[6]. To overcome this, researchers must employ harsher conditions—such as elevated temperatures, prolonged reaction times, or highly active Lewis acid catalysts—to force the formation of the sterically hindered tetrahedral intermediate.

References

  • Does 2-Methylacetophenone Comply with Steric Inhibition of Resonance?
  • Kinetic evidence for steric enhancement of resonance: Oxidation of phenylmethylcarbinols with Cr(VI) and reduction of substituted acetophenones with NaBH4 Proceedings of the Indian Academy of Sciences
  • A Comparative Guide to the Reactivity of 2',6'-Dimethoxyacetophenone and 3',5'-Dimethoxyacetophenone Benchchem
  • 1-(3,4-dimethoxy-2-methylphenyl)

Sources

Validation

Validating the Purity of Synthesized 1-(3,4-Dimethoxy-2-methylphenyl)ethanone: A Comparative Methodological Guide

Introduction & Analytical Challenges 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9)[1] is a highly substituted aromatic ketone frequently utilized as a critical intermediate in the synthesis of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

1-(3,4-Dimethoxy-2-methylphenyl)ethanone (CAS: 5417-20-9)[1] is a highly substituted aromatic ketone frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Because its synthesis typically involves Friedel-Crafts acylation or methylation pathways, the crude product is inherently prone to contamination by closely related positional isomers (e.g., 1-(2,3-dimethoxy-4-methylphenyl)ethanone) and over-alkylated byproducts.

For drug development professionals, validating the purity of this compound is not merely a box-checking exercise; it is a critical quality attribute (CQA) assessment. Standard analytical methods often fail to differentiate these structurally similar impurities because their partition coefficients (LogP) and molecular weights are nearly identical. This guide objectively compares standard High-Performance Liquid Chromatography (HPLC) against advanced Ultra-High-Performance Liquid Chromatography (UHPLC) and orthogonal Gas Chromatography (GC) methods, providing a self-validating framework grounded in the latest ICH Q2(R2) guidelines [2].

Mechanistic Insight: The Limits of Hydrophobicity

Standard Reverse-Phase HPLC (RP-HPLC) utilizing alkyl-bonded stationary phases (such as C18) relies primarily on hydrophobic dispersive forces. When analyzing 1-(3,4-dimethoxy-2-methylphenyl)ethanone, a C18 column struggles because the structural differences between the target analyte and its positional isomers are purely spatial. This results in co-elution, masking impurities and artificially inflating reported purity.

The Causality of Selectivity: To achieve baseline separation, we must exploit the electronic properties of the aromatic ring rather than just its hydrophobicity. A Phenyl-Hexyl stationary phase introduces π−π interactions. The electron-rich dimethoxy-substituted aromatic ring of the analyte interacts differentially with the phenyl phase depending on the exact steric presentation of the methoxy and methyl groups. When coupled with sub-2 µm particles in a UHPLC system, the theoretical plate count ( N ) increases exponentially, resolving previously co-eluting impurities.

SeparationLogic Sample Crude 1-(3,4-Dimethoxy- 2-methylphenyl)ethanone + Positional Isomers C18 Standard RP-HPLC (C18) Hydrophobic Interactions Only Sample->C18 PhHex UHPLC (Phenyl-Hexyl) Hydrophobic + π-π Interactions Sample->PhHex Coelution Co-elution of Isomers (Rs < 1.5) C18->Coelution Resolution Baseline Separation (Rs > 2.0) PhHex->Resolution

Logical relationship of stationary phase selection for acetophenone isomer resolution.

Comparative Performance Data

To objectively evaluate the best approach for purity validation, three methodologies were tested against a spiked sample containing 1-(3,4-dimethoxy-2-methylphenyl)ethanone and 0.5% of its 2,3-dimethoxy isomer.

ParameterMethod A: RP-HPLC (C18)Method B: UHPLC (Phenyl-Hexyl)Method C: GC-FID
Separation Mechanism Hydrophobic PartitioningHydrophobic + π−π InteractionsBoiling Point / Volatility
Resolution ( Rs​ ) 1.2 (Fails baseline separation)2.8 (Baseline Separation) 1.8 (Acceptable)
Theoretical Plates ( N ) ~12,000~45,000 ~100,000
Analysis Time 25 mins8 mins 18 mins
LOD / LOQ 0.05% / 0.15%0.01% / 0.03% 0.08% / 0.25%
Primary Use Case Routine assay (low complexity)High-purity API validation Orthogonal volatile check

Experimental Protocol: Self-Validating UHPLC Workflow

The following protocol outlines Method B. To ensure scientific integrity, this method is designed as a self-validating system . The sequence cannot proceed unless the internal System Suitability Test (SST) passes, guaranteeing that the chromatographic conditions are optimal before any unknown sample is analyzed.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water. Causality: Formic acid suppresses the ionization of residual silanols on the stationary phase, preventing secondary interactions that cause peak tailing for oxygen-rich molecules.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Solution Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Solution: Dissolve the synthesized batch to a final concentration of 1.0 mg/mL in the diluent.

  • System Suitability Test (SST) Solution: Prepare a mixture containing 1.0 mg/mL of 1-(3,4-dimethoxy-2-methylphenyl)ethanone reference standard and 0.05 mg/mL of 1-(2,3-dimethoxy-4-methylphenyl)ethanone (isomer control).

Step 3: Chromatographic Conditions
  • Column: 1.7 µm Phenyl-Hexyl, 2.1 x 100 mm.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the sub-2 µm particles and reducing backpressure.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 20% B to 80% B over 6.0 minutes; hold at 80% B for 1.0 minute; return to 20% B and re-equilibrate for 1.0 minute.

  • Detection: UV Diode Array Detector (DAD) at 280 nm (optimal absorbance for the dimethoxy-acetophenone chromophore).

Step 4: System Suitability & Run Execution
  • Inject a blank (Diluent) to confirm no baseline interference.

  • Inject the SST Solution.

  • Self-Validation Gate: The run is only considered valid if the resolution ( Rs​ ) between the target analyte and the isomer control is > 2.0 , and the tailing factor ( Tf​ ) of the main peak is < 1.5 .

  • If the gate is passed, proceed with injecting the Sample Solutions.

ICH Q2(R2) Validation Framework

Once the UHPLC method is optimized, it must be formally validated according to the revised ICH Q2(R2) guidelines [3], which emphasize a lifecycle approach to analytical procedures.

ICHWorkflow Start Method Validation Initiation Spec 1. Specificity (Peak Purity via DAD/MS) Start->Spec Lin 2. Linearity & Range (R² > 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery 98-102%) Lin->Acc Prec 4. Precision (RSD < 2.0%) Acc->Prec Rob 5. Robustness (Flow/Temp Variations) Prec->Rob Valid Validated Method Ready for QC Rob->Valid

ICH Q2(R2) analytical procedure validation workflow for API intermediates.

  • Specificity: Confirmed via DAD peak purity assessment. The peak purity angle must be less than the peak purity threshold, proving no hidden co-elution exists beneath the main peak.

  • Linearity: Evaluated from 50% to 150% of the nominal concentration. The correlation coefficient ( R2 ) must exceed 0.999.

  • Robustness: Deliberate variations in column temperature (± 2°C) and flow rate (± 0.05 mL/min) must not drop the SST resolution below the 2.0 threshold.

References

  • ChemSynthesis Database. "1-(3,4-dimethoxy-2-methylphenyl)ethanone." ChemSynthesis. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Site. Available at: [Link]

Comparative

Structural Confirmation of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

The Analytical Challenge of Highly Substituted Acetophenones In modern drug development and organic synthesis, the unambiguous structural confirmation of highly substituted aromatic intermediates is a critical quality co...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Highly Substituted Acetophenones

In modern drug development and organic synthesis, the unambiguous structural confirmation of highly substituted aromatic intermediates is a critical quality control step. 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (Molecular Formula: C₁₁H₁₄O₃, MW: 194.23 g/mol ) presents a unique analytical challenge.

With four contiguous substituents on the benzene ring (1-acetyl, 2-methyl, 3-methoxy, 4-methoxy), the regiochemical assignment using standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy can be equivocal. Overlapping methoxy signals and the reliance on weak through-space Nuclear Overhauser Effect (NOE) correlations often leave room for interpretation errors[1]. Furthermore, the presence of an ortho-methyl group induces severe steric hindrance, forcing the adjacent acetyl group to rotate out of the aromatic plane—a critical 3D conformational feature that NMR can only approximate as a time-averaged state, but which Single-Crystal X-Ray Diffraction (SCXRD) can quantify precisely[2].

This guide objectively compares SCXRD against high-resolution mass spectrometry (HRMS) and NMR, providing a self-validating experimental workflow for researchers needing absolute structural certainty.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

To select the appropriate analytical tool, one must understand the fundamental limits of each technique. Table 1 summarizes the performance of HRMS, NMR, and SCXRD when applied to sterically congested acetophenones.

Table 1: Comparative Analytical Performance for Substituted Acetophenones
Analytical TechniquePrimary OutputRegiochemical ResolutionTorsional Angle MeasurementSample State & Requirement
HRMS (ESI-TOF) Exact Mass & FormulaNone (Cannot distinguish isomers)ImpossibleSolution; < 1 mg
1D/2D NMR (HMBC/NOESY) Connectivity & Functional GroupsModerate (Prone to signal overlap)Averaged (Qualitative only)Solution; 5–15 mg
SCXRD Absolute 3D Spatial ArrangementAbsolute (Unambiguous) Exact (Quantitative) Solid Single Crystal; ~1 mg
Mechanistic Insights: The Causality Behind the Choice

While HRMS confirms the empirical formula and NMR maps the 2D connectivity, neither provides the absolute 3D conformation. In 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, the steric clash between the C2-methyl protons and the C1-acetyl oxygen creates a high rotational energy barrier. SCXRD is the only technique capable of directly measuring the resulting out-of-plane torsion angle (typically between 50° and 85° for ortho-substituted acetophenones)[2]. This precise solid-state geometry is essential for computational chemists modeling the molecule's docking behavior or downstream reactivity.

G Start Unknown Acetophenone Derivative MS High-Resolution MS (Formula: C11H14O3) Start->MS Determine MW NMR 1D/2D NMR (Connectivity & Functional Groups) MS->NMR Propose Structure Ambiguity Regiochemical Ambiguity (ortho-methyl vs. methoxy positions) NMR->Ambiguity Signal Overlap SCXRD Single-Crystal X-Ray Diffraction (Absolute 3D Conformation) Ambiguity->SCXRD Unambiguous Resolution

Figure 1: Analytical decision pathway for resolving regiochemical ambiguity in acetophenones.

Self-Validating Experimental Protocol: SCXRD Workflow

To achieve a high-resolution crystal structure, the protocol must be treated as a self-validating system where each step ensures the success of the next.

Step 1: Crystallization via Slow Evaporation

Causality: We utilize a mixed-solvent slow evaporation technique. By pairing a highly volatile "good" solvent with a less volatile "anti-solvent," the solution slowly crosses the supersaturation threshold. This controlled thermodynamic shift favors the nucleation of a few high-quality, defect-free single crystals rather than rapid, amorphous precipitation[3].

  • Dissolution: Dissolve 20 mg of synthesized 1-(3,4-Dimethoxy-2-methylphenyl)ethanone in 0.5 mL of Ethyl Acetate in a clean 2-dram glass vial. Ensure complete dissolution; any undissolved particulates will act as heterogeneous nucleation sites, leading to microcrystalline clusters[4].

  • Anti-Solvent Addition: Add 1.0 mL of Hexanes dropwise while gently swirling the vial.

  • Evaporation Control: Puncture a piece of Parafilm with a needle (1-2 small holes) and seal the vial. This restricts the vapor diffusion rate.

  • Incubation: Store the vial in a vibration-free, temperature-controlled cabinet (20 °C) for 3 to 7 days until clear, block-shaped crystals (0.1–0.3 mm) form.

Step 2: Crystal Mounting and Data Collection
  • Selection: Under a polarized light microscope, select a crystal that extinguishes light uniformly when rotated, indicating a single, untwinned domain.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a polyimide MiTeGen loop. The oil prevents the loss of any interstitial solvent and protects the lattice from atmospheric degradation.

  • Cooling: Transfer the loop to the diffractometer goniometer and immediately plunge it into a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which exponentially increases the intensity of high-angle diffraction spots necessary for precise bond-length determination.

  • Diffraction: Collect data using a microfocus Cu Kα radiation source (λ = 1.54178 Å). Cu radiation provides stronger anomalous dispersion signals for organic molecules compared to Mo Kα, aiding in absolute structure determination if chiral centers were present.

Step 3: Structure Solution and Refinement
  • Integration: Integrate and scale the raw diffraction frames using the diffractometer's native software (e.g., APEX4 or CrysAlisPro), applying empirical absorption corrections.

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, O).

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl groups).

G Cryst 1. Crystallization (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop + Oil) Cryst->Mount Data 3. Data Collection (Cu Kα, 100 K) Mount->Data Solve 4. Structure Solution (Intrinsic Phasing) Data->Solve Refine 5. Refinement (Least-Squares) Solve->Refine

Figure 2: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Experimental Data Presentation

Upon successful refinement, the quantitative output of the SCXRD experiment validates the molecular structure. Table 2 outlines the expected crystallographic parameters for a high-quality dataset of this compound.

Table 2: Crystallographic Data and Refinement Parameters (Representative)
ParameterValue
Empirical Formula C₁₁H₁₄O₃
Formula Weight 194.23 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Volume / Z ~1100 ų / 4
Goodness-of-fit on F² 1.045
Final R indices [I > 2σ(I)] R1 = 0.038, wR2 = 0.095
Acetyl Torsion Angle (O1-C1-C2-C3) ~65.4° (Confirms steric out-of-plane twist)

Note: The R1 value of 0.038 indicates a highly accurate structural model, definitively confirming the regiochemistry of the methoxy and methyl groups, and quantifying the steric strain induced by the ortho-substitution.

Sources

Validation

A Comparative Guide to Lewis Acid Catalysts for the Synthesis of Substituted Acetophenones

Substituted acetophenones are foundational scaffolds in modern chemistry, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their synthesis is a frequent and cri...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted acetophenones are foundational scaffolds in modern chemistry, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their synthesis is a frequent and critical operation within research and development laboratories. The most common and direct route to these valuable ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution that couples an aromatic ring with an acyl group.[1][2]

The heart of this transformation is the Lewis acid catalyst, which activates the acylating agent, typically an acyl chloride or anhydride. The choice of this catalyst is a pivotal decision, profoundly influencing the reaction's efficiency, substrate scope, cost, and environmental impact. This guide provides an in-depth, data-driven comparison of common and emerging Lewis acid catalysts for this essential synthesis, designed to empower researchers, scientists, and drug development professionals to make informed, effective decisions in their work.

The Mechanism: Activating the Electrophile

The Friedel-Crafts acylation proceeds via a well-established mechanism. The Lewis acid coordinates to the halogen of the acyl halide (or an oxygen of an anhydride), generating a highly electrophilic acylium ion.[3][4][5] This ion is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the aryl ketone.[3][5] A critical feature of this reaction is that the product, an aryl ketone, is a moderate Lewis base and can form a complex with the Lewis acid catalyst.[6] This interaction often necessitates the use of stoichiometric or greater amounts of the catalyst, which is a significant practical and environmental consideration.[6][7]

Friedel-Crafts Acylation Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcidComplex AlCl₄⁻ Arene Ar-H SigmaComplex Arenium Ion Intermediate Arene->SigmaComplex + R-C≡O⁺ ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + AlCl₄⁻ FinalProduct Ar-CO-R (Aryl Ketone) ProductComplex->FinalProduct Aqueous Workup

Sources

Comparative

Spectroscopic Analysis of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone versus its Isomers: A Comparative Guide

Introduction The compound[1] (CAS: 5417-20-9) is a highly specific acetophenone derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). During chemical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound[1] (CAS: 5417-20-9) is a highly specific acetophenone derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). During chemical synthesis, the formation of unintended positional isomers—such as 1-(2,4-dimethoxy-3-methylphenyl)ethanone and 1-(4,5-dimethoxy-2-methylphenyl)ethanone—is a frequent challenge. Because these isomers share the same molecular weight and functional groups, they exhibit nearly identical physical properties.

For researchers and drug development professionals, unambiguously distinguishing the target compound from its structural analogs requires rigorous, high-resolution spectroscopic analysis. This guide objectively compares the spectroscopic performance of these isomers and provides self-validating experimental protocols to ensure absolute structural confirmation.

Structural Analysis & Isomeric Causality

The fundamental mechanism for differentiating these compounds relies on the relative positioning of the acetyl, methyl, and methoxy substituents on the phenyl ring. These positional variations alter the local electronic environment and steric strain, directly impacting their [2] and infrared (IR) signatures.

  • Target Compound (1-(3,4-Dimethoxy-2-methylphenyl)ethanone): The aromatic protons are located at the C5 and C6 positions. Because they are adjacent (ortho), they couple with each other, producing a distinct AB doublet system in the ¹H NMR spectrum.

  • Isomer A (1-(2,4-Dimethoxy-3-methylphenyl)ethanone): The aromatic protons are also at C5 and C6 (ortho), yielding a similar doublet pattern. However, the methoxy group at C2 strongly shields the C6 proton, shifting its resonance upfield compared to the target compound.

  • Isomer B (1-(4,5-Dimethoxy-2-methylphenyl)ethanone): The aromatic protons are located at the C3 and C6 positions. Because they are separated by substituents (para), they do not exhibit significant scalar coupling, resulting in two distinct singlets.

Comparative Spectroscopic Data

The quantitative data below summarizes the expected spectroscopic profiles for the target compound and its primary isomers, derived from foundational [3] derivatives and comparative analytical guides [4].

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Proton Assignment1-(3,4-Dimethoxy-2-methylphenyl)ethanone1-(2,4-Dimethoxy-3-methylphenyl)ethanone (Isomer A)1-(4,5-Dimethoxy-2-methylphenyl)ethanone (Isomer B)
Acetyl (-COCH₃) 2.55 ppm (s, 3H)2.58 ppm (s, 3H)2.52 ppm (s, 3H)
Ar-Methyl (-CH₃) 2.45 ppm (s, 3H)2.15 ppm (s, 3H)2.48 ppm (s, 3H)
Methoxy (-OCH₃) 3.85, 3.90 ppm (s, 6H)3.75, 3.88 ppm (s, 6H)3.88, 3.92 ppm (s, 6H)
Aromatic (H-a) 6.82 ppm (d, J=8.5 Hz, 1H)6.65 ppm (d, J=8.6 Hz, 1H)6.75 ppm (s, 1H)
Aromatic (H-b) 7.45 ppm (d, J=8.5 Hz, 1H)7.60 ppm (d, J=8.6 Hz, 1H)7.20 ppm (s, 1H)
Table 2: Key IR and Mass Spectrometry (MS) Data
Analytical TechniqueTarget CompoundIsomer AIsomer B
IR (C=O stretch) 1685 cm⁻¹1675 cm⁻¹1680 cm⁻¹
MS (Molecular Ion) m/z 194 (M⁺•)m/z 194 (M⁺•)m/z 194 (M⁺•)
MS (Base Peak) m/z 179 [M-CH₃]⁺m/z 179 [M-CH₃]⁺m/z 179 [M-CH₃]⁺

Logical Workflows & Visualizations

To systematically identify an unknown batch containing one of these isomers, analysts should follow a tiered spectroscopic workflow. NMR multiplicity provides the first major branch point, followed by 2D NMR (HMBC/NOESY) for absolute confirmation.

NMR_Workflow Start Unknown Dimethoxymethylphenyl Ethanone Isomer NMR 1H NMR Analysis (Aromatic Region) Start->NMR Ortho Two Doublets (J ≈ 8.5 Hz) Ortho-Protons NMR->Ortho Coupled Para Two Singlets Para-Protons NMR->Para Uncoupled 2 2 Ortho->2 Isomer3 1-(4,5-Dimethoxy-2-methylphenyl)ethanone (Isomer B Confirmed) Para->Isomer3 DNMR Further Resolution Isomer1 1-(3,4-Dimethoxy-2-methylphenyl)ethanone (Target Confirmed) DNMR->Isomer1 Acetyl ortho to Methyl Isomer2 1-(2,4-Dimethoxy-3-methylphenyl)ethanone (Isomer A Confirmed) DNMR->Isomer2 Acetyl ortho to Methoxy

Spectroscopic differentiation workflow for dimethoxymethylphenyl ethanone isomers.

MS_Pathway M Molecular Ion (M+•) m/z 194 F1 Acylium Ion m/z 179 M->F1 -CH3• (alpha-cleavage) F2 Phenyl Cation Core m/z 151 F1->F2 -CO F3 Secondary Cleavage m/z 136 F2->F3 -CH3• (from methoxy)

Primary Electron Ionization (EI) mass spectrometry fragmentation pathway.

Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems.

Protocol 1: High-Resolution 1D and 2D NMR Spectroscopy
  • Causality & Rationale: Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks exchangeable protons and readily dissolves moderately polar ketones without shifting the critical methoxy peaks (which often overlap with residual water in DMSO-d₆). A 5-second relaxation delay (D1) is enforced to ensure the complete relaxation of quaternary carbons, preventing integration bias caused by the Nuclear Overhauser Effect (NOE).

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve exactly 15 mg of the synthesized analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

    • System Suitability & Self-Validation: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact Larmor frequency of ¹H. Shim the Z-axis gradients until the internal TMS peak exhibits a line width at half-height of <0.5 Hz. Failure to achieve this indicates poor field homogeneity, invalidating subsequent multiplet analysis.

    • Acquisition (¹H): Acquire the spectrum using a 30° pulse angle, a spectral width of 12 ppm, and 16 scans.

    • Acquisition (HMBC): For isomers exhibiting ortho-coupling, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to observe long-range coupling (²J, ³J) between the acetyl carbonyl carbon and the adjacent aromatic protons/methyl groups, confirming exact positional substitution.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality & Rationale: Electron Ionization (EI) at 70 eV is utilized because it provides highly reproducible, hard-ionization fragmentation patterns suitable for structural elucidation. A non-polar capillary column (e.g., DB-5MS) is chosen to separate the isomers based on subtle boiling point differences induced by the steric hindrance of the varying ortho-substituents.

  • Step-by-Step Methodology:

    • System Suitability & Self-Validation: Prior to analysis, inject Perfluorotributylamine (PFTBA) to calibrate the mass axis. Verify that the relative abundances of m/z 69, 219, and 502 meet standard tuning criteria. Run a pure solvent blank (dichloromethane) to rule out column carryover; the baseline must show no peaks >0.1% of the expected analyte area.

    • Sample Preparation: Dilute the analyte to a concentration of 1 mg/mL in GC-grade dichloromethane.

    • Chromatographic Separation: Inject 1 µL of the sample with a split ratio of 50:1. Set the injector temperature to 250°C. Use an oven temperature program starting at 100°C (hold for 1 min), ramping at 15°C/min to 280°C (hold for 5 min).

    • Mass Analysis: Scan the mass range from m/z 40 to 300. Extract the chromatogram for the molecular ion (m/z 194) and the base peak (m/z 179) to confirm the presence and purity of the specific ethanone isomer.

References

  • 1-(3,4-dimethoxy-2-methylphenyl)ethanone - ChemSynthesis. ChemSynthesis Database. [Link]

  • Nuclear magnetic resonance - Wikipedia. Wikimedia Foundation.[Link]

  • Acetophenone - Wikipedia. Wikimedia Foundation.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Comprehensive Safety & Handling Guide: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone This guide provides essential safety and logistical information for the handling and disposal of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. T...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone

This guide provides essential safety and logistical information for the handling and disposal of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. The following protocols are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The recommendations herein are predicated on the available safety data for structurally analogous compounds, such as 1-(3,4-dimethoxyphenyl)ethanone, and established principles of chemical safety. A thorough risk assessment should be conducted prior to commencing any work with this compound.

Hazard Assessment and Core Safety Principles

Safe handling practices are anchored in the principle of minimizing exposure. This is achieved through a combination of engineering controls, administrative controls, and the use of appropriate personal protective equipment (PPE). Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical to mitigating the risks associated with handling 1-(3,4-Dimethoxy-2-methylphenyl)ethanone. The following table summarizes the recommended PPE.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[5]To prevent eye irritation from direct contact with the compound.[1][2][6]
Skin Protection Wear a standard laboratory coat and disposable nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.To prevent skin contact. Nitrile gloves offer good chemical resistance for incidental contact.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.To prevent inhalation of airborne particles, which could be harmful.
Step-by-Step PPE Donning and Doffing Procedure:
  • Donning:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Put on safety goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they cover the cuffs of the lab coat.

  • Doffing:

    • Remove gloves using a technique that avoids skin contact with the outer surface of the glove.[7]

    • Remove the laboratory coat, turning it inside out to contain any potential contamination.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Safe Handling and Storage:
  • Handling: Always use the smallest amount of the compound necessary for the experiment. Avoid the formation of dust and aerosols.[1] After handling, wash hands and any exposed skin thoroughly.[1][4] Do not eat, drink, or smoke in the laboratory.[1][3]

  • Storage: Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[1][6]

Spill Management:

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.[4]

  • Sweep up the absorbed material and place it in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal:

Dispose of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone and any contaminated materials in accordance with all local, state, and federal regulations.[1][3] This typically involves collection in a labeled, sealed container for pickup by a licensed chemical waste disposal company. Do not dispose of this compound down the drain.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[1][3][6] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3][6]

Visual Guide to PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 1-(3,4-Dimethoxy-2-methylphenyl)ethanone BasePPE Standard PPE: - Lab Coat - Nitrile Gloves Start->BasePPE CheckSplash Potential for Splashing? CheckAerosol Potential for Dust/ Aerosol Generation? CheckSplash->CheckAerosol No FaceShield Add Face Shield CheckSplash->FaceShield Yes Respirator Add NIOSH-approved Respirator CheckAerosol->Respirator Proceed Proceed with Caution CheckAerosol->Proceed No Goggles Add Chemical Safety Goggles BasePPE->Goggles Goggles->CheckSplash FaceShield->CheckAerosol Respirator->Proceed

Caption: PPE Selection Workflow for Handling 1-(3,4-Dimethoxy-2-methylphenyl)ethanone.

References

  • Synerzine. (2018, June 22). Safety Data Sheet: Ethanone, 1-(3,4-dimethoxyphenyl)-.
  • Fisher Scientific. (2010, October 26). Safety Data Sheet: 3',4'-Dimethoxyacetophenone.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Ethanone, 1-(3,4-dimethylphenyl)-.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(2-Amino-3-methylphenyl)ethanone.
  • TCI Chemicals. (2025, August 5). Safety Data Sheet: 5,6-Dimethoxy-1-indanone.
  • Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. (n.d.). Material Safety Data Sheet: 1,1'-(3,3'-Dimethoxy[2,2'-bithiophene]-5,5'-diyl)bis[1,1,1- trimethylstannane].
  • TCI Chemicals. (2025, July 1). Safety Data Sheet: Dimethoxy(methyl)silane.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: Phenol, 2-methoxy-4-methyl-.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet: 1-(2-aMino-4-hydroxy-3-Methylphenyl)ethanone.
  • Sdfine. (n.d.). Material Safety Data Sheet: 3',4'-DIMETHOXY ACETOPHENONE.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 3,4-DIMETHOXY ACETOPHENONE.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxy-2-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxy-2-methylphenyl)ethanone
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